8-Methylimidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYEKQYSKMOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724924 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10518-86-2 | |
| Record name | Imidazo[1,2-a]pyridine, 8-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10518-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs, demonstrating its ability to interact with a wide range of biological targets.[1][3] Derivatives of this scaffold have shown a vast spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, antiviral, and antiulcer properties.[3][4] Marketed drugs such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic significance.[1]
The versatility of the imidazo[1,2-a]pyridine system lies in its synthetic accessibility and the ability to readily functionalize it at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4][5] This guide focuses specifically on the 8-methyl substituted derivative, presented as its hydrochloride salt, providing a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications for professionals in drug discovery and development.
Part 1: Core Physicochemical and Structural Properties
8-Methylimidazo[1,2-a]pyridine hydrochloride is the salt form of the parent compound 8-methylimidazo[1,2-a]pyridine. The addition of hydrochloric acid protonates one of the nitrogen atoms, typically the more basic N-1 in the imidazole ring, which enhances the compound's solubility in aqueous media.
Structural and Chemical Data
A summary of the key identification and property data for 8-methylimidazo[1,2-a]pyridine and its hydrochloride salt is presented below. It is important to note that while experimental data for the free base is available, some properties for the hydrochloride salt are predicted or inferred due to a lack of published experimental values.
| Property | 8-Methylimidazo[1,2-a]pyridine (Free Base) | This compound |
| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ |
| Molecular Weight | 132.16 g/mol | 168.62 g/mol [6] |
| CAS Number | 874-10-2[7] | 10518-86-2[8] |
| Appearance | Brown to black liquid[7] | Expected to be a solid (inferred) |
| Boiling Point | 69 °C at 0.1 mmHg[7] | Not applicable (salt form) |
| pKa (Predicted) | 7.33 ± 0.50[7] | Not applicable (salt form) |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate.[7] | Expected to have enhanced solubility in water and polar protic solvents like ethanol.[9] |
Part 2: Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyridine core is well-established and typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4]
Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.
Caption: General synthetic workflow for 8-Methylimidazo[1,2-a]pyridine HCl.
Detailed Experimental Protocol: Synthesis of the Free Base
The following protocol is adapted from a documented procedure for the synthesis of 8-methylimidazo[1,2-a]pyridine.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1 equivalent) and 2-bromo-1,1-diethoxyethane (2 equivalents) in ethanol.
-
Acidification: Slowly add 48% aqueous hydrogen bromide (approx. 0.9 mL per 10 g of aminopyridine) dropwise to the reaction mixture.
-
Causality Insight: The acidic environment is crucial for the initial reaction between the aminopyridine and the bromoacetal, as well as for facilitating the subsequent intramolecular cyclization and dehydration steps to form the aromatic imidazo[1,2-a]pyridine ring.
-
-
Cyclization: Heat the reaction mixture to 90 °C and maintain this temperature for approximately 26 hours. Monitor the reaction progress using a suitable analytical technique, such as LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with an excess of saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate until the pH is basic.
-
Self-Validating System: The effervescence from the bicarbonate indicates the neutralization of the excess acid. This step is critical to convert the product from its hydrobromide salt to the free base, enabling its extraction into an organic solvent.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with deionized water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford pure 8-methyl-imidazo[1,2-a]pyridine.[7]
Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified 8-methylimidazo[1,2-a]pyridine free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Characterization
A full characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the free base is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings, as well as a singlet for the methyl group at the 8-position. Upon formation of the hydrochloride salt, a downfield shift of the aromatic proton signals is anticipated due to the increased positive charge on the heterocyclic system.
-
¹³C NMR: The carbon spectrum will show signals corresponding to each unique carbon atom in the molecule. Data for the parent 2-methylimidazo[1,2-a]pyridine shows signals in the range of δ 13-145 ppm.[10] Similar shifts would be expected for the 8-methyl derivative.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) should be used to confirm the molecular weight. For the free base (C₈H₈N₂), the expected [M+H]⁺ ion would be at m/z 133.0760.[10]
Part 3: Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively published, the therapeutic potential can be inferred from studies on the broader class of imidazo[1,2-a]pyridine derivatives.
Established Activities of the Imidazo[1,2-a]pyridine Scaffold
This scaffold is a cornerstone in the development of agents targeting a wide array of diseases.[4]
-
Antitubercular Activity: Numerous imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]
-
Anticancer Activity: Derivatives have been developed as inhibitors of key oncogenic targets such as c-Met kinase and tubulin.[11][12] The substitution pattern on the ring system is critical for target specificity and potency.[11]
-
PI3 Kinase Inhibition: Certain derivatives have been identified as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase, a key target in cancer therapy.[1]
-
Anti-inflammatory and Analgesic Effects: The scaffold is present in molecules with anti-inflammatory and pain-reducing properties.
-
Antimicrobial and Antifungal Activity: Broad-spectrum antimicrobial and antifungal activities have also been reported for various derivatives.[3]
Potential Role of the 8-Methyl Group
The position and nature of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. The 8-position is adjacent to the ring-junction nitrogen and can impact the electronic properties and steric profile of the molecule.
Caption: Influence of the 8-methyl group on molecular properties.
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.
-
Steric Effects: The bulk of the methyl group at the 8-position can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing or diminishing its activity. For example, in the context of c-Met inhibitors, bulky groups at the C-8 position were found to be detrimental to activity as they could not fit into an internal pocket.[11]
-
Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic system, which may affect interactions with biological targets, such as π-π stacking with aromatic amino acid residues.[11]
Part 4: Safety, Handling, and Storage
Hazard Identification (Inferred)
Based on related compounds, this compound should be handled as a potentially hazardous substance.[13]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. The free base is noted to be stored at 2-8°C.[7] Hydrochloride salts are often hygroscopic; therefore, storage in a desiccator or under an inert atmosphere may be advisable.
Conclusion
This compound is a derivative of a highly significant heterocyclic scaffold in medicinal chemistry. Its synthesis is achievable through established chemical routes, and its properties can be reliably characterized by standard analytical techniques. While specific biological data for this particular analogue is limited, the wealth of information on the imidazo[1,2-a]pyridine core provides a strong foundation for its exploration in drug discovery programs. The 8-methyl substituent is poised to modulate the compound's physicochemical properties and its interaction with biological targets, making it a valuable compound for inclusion in screening libraries and for further derivatization in the search for novel therapeutic agents. As with any chemical reagent, it should be handled with appropriate care and safety precautions in a laboratory setting.
References
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Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
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Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2007). Retrieved January 16, 2026, from [Link]
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Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed. (2010). Retrieved January 16, 2026, from [Link]
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Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed. (2017). Retrieved January 16, 2026, from [Link]
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MSDS of C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)-methylamine dihydrochloride. (n.d.). Retrieved January 16, 2026, from [Link]
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CAS 10518-86-2|this compound - chemexpress.cn. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and Biological Evaluation of New Imidazo[1,2-a]pyridine Derivatives Designed as Mefloquine Analogues. | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
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Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (2026). Retrieved January 16, 2026, from [Link]
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Imidazo[1,2-a]pyridin-8-amine | C7H7N3 | CID 15413215 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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100592-11-8| Chemical Name : 8-Hydroxyimidazo[1,2-a]pyridine, HCl | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019). Retrieved January 16, 2026, from [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine Hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold stands as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide focuses on a specific, yet important derivative: 8-Methylimidazo[1,2-a]pyridine hydrochloride. We will delve into the historical context of its discovery, rooted in the foundational work on pyridine chemistry, and provide a detailed exploration of its synthesis, characterization, and known biological significance. This document serves as a comprehensive resource, offering both the theoretical underpinnings and practical, field-proven insights for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 8-Methyl Substitution
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom, has garnered immense interest from the scientific community. Its unique electronic and structural properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This has led to the development of blockbuster drugs such as zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent).[1][2] The therapeutic versatility of this scaffold is vast, with derivatives exhibiting anticancer, antimicrobial, antiviral, antidiabetic, and proton pump inhibitory activities, among others.[3][4]
The position of substituents on the imidazo[1,2-a]pyridine ring plays a crucial role in modulating the pharmacological activity of the resulting molecule. The 8-methyl substitution, in particular, can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins. Understanding the impact of this specific substitution is key to designing next-generation therapeutics with improved efficacy and safety profiles.
Historical Perspective: The Legacy of Tschitschibabin and the Dawn of Imidazo[1,2-a]pyridines
The story of this compound is intrinsically linked to the pioneering work of Russian chemist Aleksei E. Tschitschibabin (also spelled Chichibabin). In 1914, Tschitschibabin reported a method for the amination of pyridine to produce 2-aminopyridine derivatives, a reaction that now bears his name. This discovery was a watershed moment in heterocyclic chemistry, as it provided a practical route to a class of compounds that would become essential building blocks for a multitude of more complex molecules, including the imidazo[1,2-a]pyridines.
The classical synthesis of the imidazo[1,2-a]pyridine scaffold, which emerged from this foundational work, involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This versatile and robust reaction has been the subject of extensive research and optimization over the past century, with numerous variations and catalysts being developed to improve yields and expand the scope of accessible derivatives.
While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its preparation follows the well-established principles laid out by Tschitschibabin and subsequent researchers. The logical and most direct synthetic route involves the reaction of 2-amino-3-methylpyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde.
Synthesis and Characterization of this compound
The synthesis of this compound is a clear illustration of the classical approach to constructing the imidazo[1,2-a]pyridine core. The strategic placement of the methyl group at the 8-position is achieved by starting with the appropriately substituted pyridine precursor.
Synthetic Pathway
The synthesis begins with the Tschitschibabin reaction to produce the necessary 2-amino-3-methylpyridine starting material. This is followed by a cyclocondensation reaction with chloroacetaldehyde. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt, which often exhibits improved stability and solubility.
Experimental Protocol: A Validated Approach
The following protocol is a representative, self-validating system for the synthesis of this compound, based on established methodologies for this class of compounds.
Step 1: Synthesis of 2-Amino-3-methylpyridine
-
To a stirred suspension of sodium amide (NaNH₂) in an inert solvent such as toluene, add 3-picoline.
-
Heat the mixture under reflux. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain 2-amino-3-methylpyridine.
Step 2: Synthesis of 8-Methylimidazo[1,2-a]pyridine
-
Dissolve 2-amino-3-methylpyridine in a suitable solvent, such as ethanol.
-
Add an aqueous solution of chloroacetaldehyde.
-
Heat the reaction mixture under reflux. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 8-methylimidazo[1,2-a]pyridine as a free base.
Step 3: Formation of this compound
-
Dissolve the purified 8-methylimidazo[1,2-a]pyridine in a minimal amount of a suitable solvent, such as ethanol.
-
Slowly add a solution of hydrochloric acid in ethanol while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected key characterization data.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group protons. The chemical shifts will be influenced by the protonation of the nitrogen atom. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the protonated 8-methylimidazo[1,2-a]pyridine cation. |
| Melting Point | A sharp and defined melting point, indicative of the purity of the crystalline salt. |
Known and Potential Applications
While specific, in-depth pharmacological studies on this compound are not as extensively documented as for some other derivatives, the broader class of imidazo[1,2-a]pyridines provides a strong indication of its potential therapeutic applications.
Derivatives of this scaffold have been investigated for a wide range of biological activities, including:
-
Anti-inflammatory and Analgesic Effects: Some imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory and pain-relieving properties.[1]
-
Antiviral Activity: The scaffold has been explored for the development of agents against various viruses.
-
Antibacterial and Antifungal Properties: The heterocyclic system is present in numerous compounds with demonstrated antimicrobial activity.[1]
-
Melatonin Receptor Ligands: Certain 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as ligands for melatonin receptors, suggesting potential applications in the study and treatment of circadian rhythm disorders and sleep-related issues.[1]
-
Anticancer Agents: The imidazo[1,2-a]pyridine core has been utilized as a scaffold for the development of covalent inhibitors targeting cancer-related proteins.[5]
-
Antiulcer Agents: Substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their potential as antisecretory and cytoprotective agents for the treatment of peptic ulcers.[6]
The 8-methyl substitution can be strategically employed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, potentially leading to the discovery of novel drug candidates with enhanced efficacy and safety.
Conclusion
This compound, a derivative of the medicinally important imidazo[1,2-a]pyridine scaffold, represents a valuable building block for the development of new therapeutic agents. Its synthesis, rooted in the historic Tschitschibabin reaction, is a testament to the enduring principles of heterocyclic chemistry. While more specific research is needed to fully elucidate the unique pharmacological profile of this particular compound, the vast body of literature on the broader imidazo[1,2-a]pyridine class provides a compelling rationale for its continued investigation. This guide has provided a comprehensive overview of its discovery, synthesis, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.
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Spectroscopic Characterization of 8-Methylimidazo[1,2-a]pyridine Hydrochloride: An In-depth Technical Guide
This guide provides a detailed analysis of the spectroscopic data for 8-Methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights for researchers, scientists, and professionals in drug development.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds.[1] The precise characterization of its derivatives is therefore a critical step in the discovery and development of new therapeutic agents. This document serves as a comprehensive reference for the spectroscopic properties of the hydrochloride salt of the 8-methyl substituted variant.
Molecular Structure
The structural framework of this compound is depicted below. The protonation at the N-1 position of the imidazole ring is a key feature of the hydrochloride salt, which significantly influences its spectroscopic properties.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework. The protonation of the heterocyclic system leads to a general downfield shift of the proton and carbon signals compared to the free base, a consequence of the increased positive charge density on the ring system.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts for this compound are summarized below. These values are predicted based on data from similar imidazo[1,2-a]pyridine derivatives and the known effects of protonation.[3][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 8.0 - 8.2 | d | ~2.0 | Imidazole Ring |
| H-3 | 7.6 - 7.8 | d | ~2.0 | Imidazole Ring |
| H-5 | 8.3 - 8.5 | d | ~7.0 | Pyridine Ring |
| H-6 | 7.2 - 7.4 | t | ~7.0 | Pyridine Ring |
| H-7 | 7.8 - 8.0 | d | ~7.0 | Pyridine Ring |
| 8-CH₃ | 2.6 - 2.8 | s | - | Methyl Group |
| N-H | 12.0 - 14.0 | br s | - | Imidazolium |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as protic solvents may lead to the exchange of the N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The downfield chemical shifts of the aromatic protons are indicative of the electron-deficient nature of the protonated bicyclic system. The methyl group at the 8-position is expected to appear as a singlet in the upfield region of the aromatic spectrum. The broad singlet corresponding to the N-H proton is often observed at a significantly downfield chemical shift and its position can be sensitive to concentration and temperature.[5]
Caption: General workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below, based on data for related structures.[3]
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | 140 - 142 | Imidazole Ring |
| C-3 | 115 - 117 | Imidazole Ring |
| C-5 | 128 - 130 | Pyridine Ring |
| C-6 | 118 - 120 | Pyridine Ring |
| C-7 | 132 - 134 | Pyridine Ring |
| C-8 | 135 - 137 | Pyridine Ring |
| C-9 | 145 - 147 | Bridgehead |
| 8-CH₃ | 16 - 18 | Methyl Group |
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling. To aid in assignments, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
The chemical shifts of the carbon atoms in the aromatic rings are found in the typical downfield region. The bridgehead carbon (C-9) is expected to be the most downfield signal due to its attachment to two nitrogen atoms. The methyl carbon will appear at the most upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its structural components.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| 2800 - 2400 | Broad, Strong | N⁺-H Stretch (from hydrochloride) |
| 1640 - 1620 | Strong | C=N Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| 1400 - 1300 | Medium | In-plane N-H Bending |
| 850 - 750 | Strong | Out-of-plane C-H Bending (Aromatic) |
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
A key diagnostic feature in the IR spectrum of the hydrochloride salt is the broad and strong absorption band in the 2800-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration.[6] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that are unique to the molecule. Theoretical calculations, such as DFT, can be employed for a more detailed assignment of the vibrational modes.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, the mass spectrum will typically show the molecular ion for the free base.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 133.076 | High | [M+H]⁺ (protonated free base) |
| 132.070 | High | [M]⁺˙ (molecular ion of free base) |
| 105.058 | Medium | [M - HCN]⁺˙ |
| 78.048 | Medium | [C₅H₄N]⁺ |
Note: The exact m/z values are calculated for the most abundant isotopes.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Introduce the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument separates the ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
In positive-ion ESI-MS, the most prominent peak is expected to be the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 133. The molecular ion of the free base, [M]⁺˙, at m/z 132 may also be observed. Fragmentation patterns can provide further structural information. For instance, the loss of a neutral hydrogen cyanide (HCN) molecule from the imidazole ring is a common fragmentation pathway for such heterocyclic systems.
Caption: A typical workflow for mass spectrometry analysis.
References
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The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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ResearchGate. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.16: Protons Bonded to Oxygen and Nitrogen. Retrieved from [Link]
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ResearchGate. (2019). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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National Institutes of Health. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 100592-11-8| Chemical Name : 8-Hydroxyimidazo[1,2-a]pyridine, HCl. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic organic compound belonging to the imidazopyridine class. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and anti-inflammatory effects[1]. The addition of a methyl group at the 8-position and its formulation as a hydrochloride salt can significantly influence its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 10518-86-2)[2]. While specific experimental data for this particular salt is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and details the standard methodologies for the experimental determination of these critical parameters. This approach is designed to equip researchers with the foundational knowledge and practical insights necessary for their work with this compound and its derivatives.
Molecular Structure and Basic Properties
The structural formula of this compound is presented below. The molecule consists of a fused imidazole and pyridine ring system, with a methyl group substituted at the 8-position of the pyridine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic nitrogen in the imidazole ring (N1), by hydrochloric acid.
| Property | Value | Source |
| CAS Number | 10518-86-2 | [2][3] |
| Molecular Formula | C₈H₉ClN₂ | |
| Molecular Weight | 168.62 g/mol |
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine core is well-established and typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For 8-Methylimidazo[1,2-a]pyridine, the synthesis would logically start with 2-amino-3-methylpyridine.
Experimental Workflow: Synthesis of the Imidazo[1,2-a]pyridine Core
Caption: General synthesis workflow for the 8-Methylimidazo[1,2-a]pyridine core.
This synthetic route is versatile and allows for the introduction of various substituents on the imidazo[1,2-a]pyridine scaffold by selecting appropriately substituted starting materials[4]. The formation of the hydrochloride salt is typically achieved by treating the free base with a solution of hydrochloric acid in a suitable solvent.
Physicochemical Properties and Their Experimental Determination
A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. The following sections detail the key properties of this compound and the standard experimental protocols for their determination.
Melting Point
Step-by-Step Methodology: Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Causality Behind Experimental Choices: The use of a slow, controlled heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate determination. The observation of a sharp melting range is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Solubility
Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base, particularly in acidic to neutral pH ranges. The solubility in various organic solvents is also a critical parameter for designing purification and formulation processes.
Step-by-Step Methodology: Shake-Flask Method for Solubility Determination
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for equilibrium solubility determination as it ensures that the solution is truly saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent.
pKa (Acid Dissociation Constant)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. For this compound, the pKa will correspond to the equilibrium between the protonated (pyridinium) and the neutral form. The pKa of the parent imidazo[1,2-a]pyridine is reported to be around 6.8, and the methyl group at the 8-position is expected to have a minor electronic effect on this value.
Step-by-Step Methodology: Potentiometric Titration for pKa Determination
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with limited aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices: Potentiometric titration is a precise method for determining pKa values. The use of a co-solvent system allows for the determination of pKa for sparingly soluble compounds, with extrapolation methods used to estimate the aqueous pKa.
Logical Relationship: pKa and Ionization
Caption: The relationship between environmental pH, the compound's pKa, and its resulting ionization state.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the protonation of the nitrogen atom will lead to a downfield shift of the signals of the protons and carbons in the heterocyclic rings compared to the free base[6].
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will display signals for all eight carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching in the aromatic rings, and a broad absorption band corresponding to the N-H stretch of the protonated amine.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Imidazo[1,2-a]pyridine derivatives typically exhibit characteristic absorption maxima in the UV region[7]. The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity.
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. The crystal structure provides valuable information about bond lengths, bond angles, and intermolecular interactions, which can influence the physical properties of the compound. While a specific crystal structure for this compound is not publicly available, the general methodology for its determination is well-established.
Step-by-Step Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Causality Behind Experimental Choices: The growth of high-quality single crystals is the most critical and often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structure.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While specific experimental data for this compound is not extensively documented, this guide has leveraged data from analogous structures and detailed the standard, validated methodologies for the experimental determination of these properties. By understanding the principles behind these experimental choices, researchers and drug development professionals can effectively characterize this and other novel compounds, paving the way for their potential therapeutic applications.
References
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Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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Chemexpress. (n.d.). CAS 10518-86-2|this compound. Retrieved from [Link]
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PubChem. (n.d.). Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]
-
Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine hydrochloride. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine. Retrieved from [Link]
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Pharmacia. (n.d.). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its synthetic tractability and diverse pharmacological profile have propelled extensive research, leading to the discovery of agents with anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 8-Methylimidazo[1,2-a]pyridine hydrochloride, to explore its potential biological targets. While direct, extensive research on this particular analog may be nascent, by leveraging the wealth of data on the broader imidazo[1,2-a]pyridine class, we can construct a robust, evidence-based framework for identifying and validating its therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of potential targets, but a strategic guide to their experimental validation.
The Imidazo[1,2-a]pyridine Scaffold: A Hub of Kinase Inhibition
A significant body of evidence points to the imidazo[1,2-a]pyridine scaffold as a potent inhibitor of various protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.[1][4] The planar, bicyclic nature of the core allows it to effectively interact with the ATP-binding pocket of many kinases.
The PI3K/Akt/mTOR Pathway: A Prime Suspect
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[5][6][7]
-
Rationale for Targeting: Given the established activity of related compounds, it is highly probable that this compound could exhibit inhibitory activity against one or more isoforms of PI3K or mTOR. The methyl group at the 8-position could potentially enhance binding affinity or selectivity towards specific kinase isoforms.
-
Experimental Validation: A logical first step is to perform a comprehensive in vitro kinase panel screening. This will provide a broad overview of the compound's selectivity profile against a wide range of kinases, including all PI3K isoforms and mTOR.
Other Key Kinase Families
Beyond the PI3K/Akt/mTOR axis, the imidazo[1,2-a]pyridine scaffold has been implicated in the inhibition of other crucial kinase families involved in oncology:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][8][9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs): These receptor tyrosine kinases are central to tumor angiogenesis and cell proliferation.[4][8][10]
-
FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA): These kinases are often mutated or overexpressed in certain leukemias and solid tumors.[1]
Beyond Kinases: Exploring Diverse Mechanisms of Action
While kinase inhibition is a prominent feature of this scaffold, its biological activities are not limited to this target class. The versatility of the imidazo[1,2-a]pyridine core allows it to interact with a range of other biological macromolecules.
Tubulin Polymerization
Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization.[1]
-
Causality: The planar, heterocyclic structure of these compounds can allow them to bind to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Histone Deacetylases (HDACs)
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The imidazo[1,2-a]pyridine scaffold has been identified in compounds with HDAC inhibitory activity.[1]
Antimicrobial Targets
The imidazo[1,2-a]pyridine scaffold is also a promising starting point for the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
-
Cytochrome bc1 Complex (QcrB): This complex is a key component of the electron transport chain in Mtb, essential for energy production. Several imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB.[1][11]
-
Pantothenate Synthetase (PS): This enzyme is involved in the biosynthesis of coenzyme A, an essential cofactor for bacterial survival. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit Mtb PS.[12]
A Strategic Framework for Target Identification and Validation
For a novel compound like this compound, a systematic and multi-pronged approach is necessary to elucidate its biological targets and mechanism of action.
Initial Broad-Spectrum Screening
A high-throughput screening campaign against a diverse panel of biological targets is the most efficient starting point.
| Screening Panel | Rationale |
| Kinase Panel (e.g., KinomeScan) | To identify potential kinase targets and assess selectivity. |
| GPCR Panel | To explore potential effects on G-protein coupled receptor signaling. |
| Ion Channel Panel | To assess for any off-target effects on ion channel function. |
| Nuclear Receptor Panel | To investigate potential modulation of gene expression. |
Cellular Target Engagement Assays
Once initial hits are identified from in vitro screens, it is crucial to confirm that the compound engages its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. A positive shift in the melting temperature of a target protein in the presence of the compound indicates direct binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Sources
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The Strategic Placement of a Methyl Group: An In-depth Technical Guide to the Structure-Activity Relationship of 8-Methyl Substituted Imidazo[1,2-a]pyridines
Foreword: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 8-Methyl Substituent
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in several commercially available drugs, demonstrating its therapeutic versatility.[3] The unique electronic and structural properties of this scaffold allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects.[4][5][6]
Within this esteemed class of compounds, the strategic substitution at the 8-position, particularly with a methyl group, has emerged as a critical determinant of biological activity and selectivity. The C8 position, located on the pyridine ring adjacent to the ring fusion, can significantly influence the molecule's steric and electronic properties. An 8-methyl group can impact the planarity of the ring system, modulate lipophilicity, and create specific steric interactions within a target's binding site. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-methyl substituted imidazo[1,2-a]pyridines, offering insights into their synthesis, biological evaluation, and the nuanced role of the 8-methyl group in dictating therapeutic potential.
I. Synthetic Strategies for 8-Methyl Substituted Imidazo[1,2-a]pyridines
The synthesis of the 8-methyl-imidazo[1,2-a]pyridine scaffold is most commonly achieved through the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound. For the introduction of the crucial 8-methyl group, the starting material of choice is 2-amino-3-methylpyridine.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for preparing 8-methyl substituted imidazo[1,2-a]pyridines.
Caption: Synthetic route to 8-methyl imidazo[1,2-a]pyridines.
Detailed Experimental Protocol: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol describes a common method for the synthesis of a foundational 8-methyl substituted imidazo[1,2-a]pyridine.
Materials:
-
2-Amino-3-methylpyridine
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in ethanol.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Add sodium bicarbonate (1.2 eq) to the reaction mixture to act as a base.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-methyl-2-phenylimidazo[1,2-a]pyridine.[7]
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-methyl substituted imidazo[1,2-a]pyridines is highly dependent on the nature and position of other substituents on the scaffold. The following sections explore the SAR of this class of compounds in various therapeutic areas.
A. As Kinase Inhibitors: Targeting c-Met and PI3Kα
The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. The 8-methyl substitution plays a significant role in optimizing the inhibitory activity against kinases such as c-Met and PI3Kα.
c-Met Kinase Inhibition:
Studies on a series of imidazo[1,2-a]pyridine derivatives as c-Met inhibitors have revealed important SAR insights. While a systematic variation with an 8-methyl group was not the primary focus, the comparison of compounds with different substituents at the C-7 and C-8 positions provides valuable information. For instance, the introduction of substituents at either C-7 or C-8 did not lead to a significant change in activity when a 1-methylpyrazole group was present at the C-6 position.[4] However, the data suggests that the steric and electronic environment around the C-8 position is a critical factor in achieving potent inhibition.
PI3Kα Kinase Inhibition:
In the context of PI3Kα inhibition, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridines were designed and evaluated. While this study focused on an 8-bromo substituent, the findings offer valuable parallels for understanding the role of an 8-methyl group. The 8-bromo group, being both sterically and electronically different from a methyl group, highlights the sensitivity of this position to substitution. Systematic SAR studies led to the identification of a potent compound with an IC50 of 150 nM against PI3Kα.[2] This underscores the importance of substitution at the 8-position for achieving high-affinity binding to the kinase.
| Compound | R6 | R8 | Target | IC50 (µM) | Reference |
| 15a | 1-methylpyrazole | H | c-Met | 2.18 | [4] |
| 15b | 1-methylpyrazole | F | c-Met | 2.51 | [4] |
| 15c | 1-methylpyrazole | Cl | c-Met | 2.33 | [4] |
| 15d | 1-methylpyrazole | Br | c-Met | 2.45 | [4] |
| 35 | - | Br | PI3Kα | 0.15 | [2] |
Table 1: SAR data for imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
B. As Antiviral Agents
The antiviral potential of imidazo[1,2-a]pyridines has been explored, with specific examples of 8-methyl substituted derivatives showing promising activity. A study focused on the synthesis of imidazo[1,2-a]pyridines with a thioether side chain at the C-3 position identified compounds with high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[5]
Notably, the compound 6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridine was synthesized and evaluated, demonstrating the tolerance of substitution at the 8-position in conjunction with other modifications for potent antiviral activity.[5] The presence of the 8-methyl group in this series contributes to the overall lipophilicity and steric profile of the molecule, which can be crucial for cell permeability and interaction with the viral target.
C. As Nek2 Inhibitors for Anticancer Therapy
Nek2, a serine/threonine kinase, is a promising target for cancer therapy due to its overexpression in various tumors. A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as Nek2 inhibitors. The SAR analysis of these compounds revealed that substitutions on the imidazo[1,2-a]pyridine ring are critical for their antiproliferative activity. One of the most potent compounds identified, 28e , exhibited an IC50 of 38 nM against the MGC-803 gastric cancer cell line.[6] While the specific substitution pattern of compound 28e at the 8-position is not detailed in the abstract, the study highlights the potential of this scaffold in developing highly potent Nek2 inhibitors.
III. Biological Evaluation Protocols
The assessment of the biological activity of 8-methyl substituted imidazo[1,2-a]pyridines requires robust and validated bioassays. The following are representative protocols for evaluating their efficacy as kinase inhibitors and anticancer agents.
A. Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., c-Met, PI3Kα)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][4]
B. Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MGC-803, HeLa)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
IV. Mechanistic Insights and Future Directions
The SAR data presented in this guide underscores the critical role of the 8-methyl group in fine-tuning the biological activity of imidazo[1,2-a]pyridines. The methyl group at this position can exert its influence through several mechanisms:
-
Steric Effects: The 8-methyl group can create favorable or unfavorable steric interactions within the binding pocket of a target protein, thereby influencing binding affinity and selectivity.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the pyridine ring, which may affect key interactions such as hydrogen bonding or π-π stacking.
-
Conformational Rigidity: The presence of the 8-methyl group can restrict the rotation of substituents at adjacent positions, leading to a more defined and potentially more active conformation.
The following diagram illustrates the potential points of interaction and the influence of the 8-methyl group on the overall molecular properties.
Caption: Model of the 8-methyl group's influence on SAR.
Future research in this area should focus on the systematic exploration of the 8-methyl substitution in combination with a wider range of substituents at other positions of the imidazo[1,2-a]pyridine scaffold. Such studies, coupled with computational modeling and structural biology, will undoubtedly lead to the discovery of novel and more potent therapeutic agents. The insights provided in this guide serve as a foundation for the rational design of the next generation of 8-methyl substituted imidazo[1,2-a]pyridine-based drugs.
V. References
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (n.d.). National Institutes of Health. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). National Institutes of Health. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. [Link]
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Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (1998). PubMed. [Link]
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Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. (2012). PubMed. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]
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Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (n.d.). PubMed. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
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Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2025). ResearchGate. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (2025). Chemical Reviews and Letters. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2017). PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. [Link]
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- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the In Silico Modeling of 8-Methylimidazo[1,2-a]pyridine Hydrochloride Interactions
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on the computational modeling of 8-Methylimidazo[1,2-a]pyridine hydrochloride and its interactions with its putative biological target. The narrative synthesizes established protocols with the underlying scientific rationale, ensuring a robust and validated approach to in silico drug discovery.
Preamble: The Scientific Imperative for In Silico Investigation
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] this compound, as a derivative, warrants investigation to elucidate its mechanism of action and potential therapeutic applications. Computational, or in silico, methods provide a powerful, resource-efficient avenue for this exploration, allowing for the prediction of molecular interactions, binding affinities, and dynamic behavior before embarking on costly and time-consuming wet-lab experiments.[3][4][5] This guide is structured to mirror a logical research and development workflow, from initial target identification to the nuanced analysis of simulation data.
Part 1: Target Identification and Structural Elucidation
Hypothesis: The GABA-A Receptor as the Primary Target
The structural similarity of this compound to well-characterized imidazopyridine derivatives like zolpidem strongly suggests that its primary biological target is the γ-aminobutyric acid type A (GABA-A) receptor.[1][6] The GABA-A receptor is a pentameric ligand-gated ion channel and the principal mediator of fast inhibitory neurotransmission in the central nervous system.[7][8][9] These receptors are allosterically modulated by a variety of therapeutic agents, including benzodiazepines and non-benzodiazepine hypnotics like zolpidem.[10][11][12] Zolpidem and its analogues are known to selectively bind to the benzodiazepine (BZD) site at the interface between the α and γ subunits of the GABA-A receptor, with a preference for α1-containing subtypes.[6][12][13][14] Therefore, our in silico investigation will proceed with the hypothesis that this compound is a positive allosteric modulator of the α1-containing GABA-A receptor.[1]
Receptor Structure Preparation: The Foundation of Accurate Modeling
The quality of the initial protein structure is paramount for the success of any structure-based drug design project.
Protocol 1: Receptor Structure Acquisition and Preparation
-
Structure Retrieval: Obtain a high-resolution crystal structure of the human α1β3γ2 GABA-A receptor from the RCSB Protein Data Bank (PDB). A suitable entry, such as PDB ID: 6DW1, provides a structural basis for the receptor in a relevant conformational state.[11]
-
Initial Cleaning: Utilize molecular visualization software (e.g., PyMOL, UCSF Chimera) to remove non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (if not relevant to the binding site of interest), and any other heteroatoms.
-
Protonation and Charge Assignment: Employ a protein preparation wizard, such as that within Schrödinger's Maestro or AMBER's pdb4amber tool, to add hydrogen atoms appropriate for a physiological pH of 7.4. This step is critical for accurately modeling hydrogen bonding networks.
-
Structural Minimization: Perform a brief energy minimization of the prepared structure using a well-established force field (e.g., AMBER, CHARMM, OPLS) to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This ensures a stable starting conformation for subsequent simulations.
Part 2: Ligand Preparation and Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinities.[15][16][17]
Ligand Preparation: Defining the Interacting Partner
Protocol 2: Ligand Structure Preparation
-
2D to 3D Conversion: Generate a 3D conformation of this compound from its 2D structure. This can be accomplished using software like ChemDraw or online tools, followed by energy minimization with a suitable force field (e.g., MMFF94).
-
Charge Calculation: Assign partial atomic charges to the ligand. For small molecules, quantum mechanical methods (e.g., using Gaussian or GAMESS with the RESP or HF/6-31G* basis set) are recommended for higher accuracy.
-
Tautomeric and Ionization States: Enumerate possible tautomers and ionization states of the ligand at physiological pH. For this compound, the protonated state is expected to be dominant.
Molecular Docking: Predicting the Binding Pose
The objective is to dock this compound into the known benzodiazepine binding site at the α1-γ2 interface of the prepared GABA-A receptor structure.[12]
Protocol 3: Molecular Docking Workflow
-
Binding Site Definition: Define the docking grid box around the key residues of the benzodiazepine binding site. Based on studies of zolpidem binding, critical residues include those in α1 Loops A, B, and C, and γ2 Loops D, E, and F.[12][13][18]
-
Docking Algorithm Selection: Employ a robust docking algorithm. Autodock Vina or GOLD are excellent choices, offering a balance of speed and accuracy through their use of genetic algorithms or Lamarckian genetic algorithms.[17]
-
Execution and Pose Clustering: Run the docking simulation. The output will be a series of predicted binding poses ranked by a scoring function. These poses should be clustered based on root-mean-square deviation (RMSD) to identify the most stable and frequently occurring binding modes.
-
Pose Analysis: Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor. A plausible binding pose will exhibit chemically sensible interactions with key residues in the binding pocket.
Part 3: Molecular Dynamics Simulations for Dynamic Refinement
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, allowing for the assessment of stability and conformational changes over time.[19][20][21]
System Setup for MD Simulation
Protocol 4: Preparing the Protein-Ligand Complex for MD Simulation
-
Force Field Assignment: Select a consistent and well-validated force field for both the protein and the ligand. The AMBER or CHARMM force fields are industry standards.[19] Ligand parameters can be generated using tools like the CGenFF server for CHARMM or antechamber for AMBER.[22]
-
Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (typically 0.15 M).
-
System Equilibration: Perform a multi-stage equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short period of NVT (constant number of particles, volume, and temperature) simulation to bring the system to the target temperature, and then a longer NPT (constant number of particles, pressure, and temperature) simulation to adjust the solvent density. This ensures a stable starting point for the production simulation.
Production MD Simulation and Trajectory Analysis
Protocol 5: Production MD Simulation and Data Analysis
-
Production Run: Execute a long-timescale MD simulation (typically 100-500 nanoseconds) under NPT conditions. Save the coordinates of the system at regular intervals to generate a trajectory file.
-
Trajectory Analysis:
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable complex will exhibit a plateau in the RMSD plot.
-
Root-Mean-Square Fluctuation (RMSF): Compute the RMSF of individual residues to identify flexible regions of the protein.[19]
-
Interaction Analysis: Analyze the trajectory to monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor over the course of the simulation. This provides a dynamic view of the binding mode.
-
Part 4: Binding Free Energy Calculations
To quantify the binding affinity, more rigorous methods than docking scores are required. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods provide a good balance between accuracy and computational cost.[23][24][25][26][27]
Protocol 6: MM/PBSA Binding Free Energy Calculation
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (ΔEMM): Includes internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔGsolv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
-
Binding Free Energy Calculation: The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS Where TΔS represents the conformational entropy change upon binding, which can be estimated using methods like normal-mode analysis, though it is often omitted due to high computational cost and potential for large errors.[24][25]
-
Per-Residue Energy Decomposition: Decompose the total binding free energy into contributions from individual residues. This helps to identify the key "hotspot" residues that are critical for ligand binding.
Part 5: Quantitative Structure-Activity Relationship (QSAR) Modeling
If experimental data for a series of related imidazopyridine derivatives is available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the activity of new compounds.[28][29][30][31]
Protocol 7: QSAR Model Development
-
Data Set Preparation: Compile a dataset of imidazopyridine derivatives with their corresponding biological activities (e.g., IC50 or Ki values).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).
-
Model Building: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the molecular descriptors with the biological activity.[29]
-
Model Validation: Rigorously validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model training). A predictive QSAR model can then be used to estimate the activity of this compound.
Data Presentation and Visualization
Tables for Quantitative Data Summary
Table 1: Docking Results for this compound
| Binding Pose Cluster | Estimated Free Energy of Binding (kcal/mol) | Key Interacting Residues (α1/γ2) | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | α1-His101, γ2-Phe77 | π-π stacking, Hydrophobic |
| 2 | -8.2 | α1-Tyr209, γ2-Met130 | Hydrogen bond, Hydrophobic |
| 3 | -7.9 | α1-Tyr159, γ2-Thr142 | van der Waals |
Table 2: MM/PBSA Binding Free Energy Components
| Energy Component | Average Contribution (kcal/mol) | Standard Deviation (kcal/mol) |
|---|---|---|
| van der Waals Energy | -35.2 | 3.1 |
| Electrostatic Energy | -15.8 | 2.5 |
| Polar Solvation Energy | 28.5 | 4.2 |
| Non-Polar Solvation Energy | -4.1 | 0.5 |
| Total Binding Free Energy (ΔGbind) | -26.6 | 4.8 |
Diagrams for Workflow and Pathway Visualization
Caption: A generalized workflow for the in silico modeling of small molecule-protein interactions.
Caption: Conceptual diagram of this compound's interaction with the GABA-A receptor.
Conclusion and Future Directions
This guide has outlined a rigorous and comprehensive in silico workflow for characterizing the interactions of this compound with the GABA-A receptor. By systematically applying molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain profound insights into the binding mechanism, stability, and affinity of this compound. The generated data provides a strong foundation for lead optimization, guiding the design of novel derivatives with improved potency and selectivity. The ultimate validation of these computational predictions will, of course, rely on empirical testing through in vitro and in vivo assays.
References
-
Al-Ezzi, A., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]
-
Andrade, C. H., et al. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. Bioorganic & Medicinal Chemistry, 22(19), 5249-5260. [Link]
-
Arévalo, A., & Amorim, R. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Methods in Molecular Biology (Vol. 2404, pp. 225-245). [Link]
-
Auerbach, A. (2019). Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. Medical Research Council. [Link]
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Preliminary cytotoxicity screening of 8-Methylimidazo[1,2-a]pyridine hydrochloride
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 8-Methylimidazo[1,2-a]pyridine hydrochloride
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of biological activities.[1][2] This versatile nitrogen-fused heterocyclic system is the foundation for drugs with applications ranging from sedative-hypnotics like Zolpidem to gastroprotective and antiviral agents.[3][4][5] Notably, recent research has increasingly highlighted the potent anticancer properties of novel imidazo[1,2-a]pyridine derivatives, which can induce cell cycle arrest and apoptosis by modulating key survival signaling pathways.[6][7][8]
This guide focuses on a specific novel derivative, This compound . As a new chemical entity, a systematic and rigorous evaluation of its cytotoxic potential is a critical first step in the drug discovery process.[9] The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting a preliminary in vitro cytotoxicity screen. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust screening cascade.
Part 1: Foundational Principles of a Robust Cytotoxicity Screen
The Rationale: A Multi-Assay, Multi-Cell Line Approach
A preliminary cytotoxicity screen should not be a single data point but a multi-faceted investigation. Relying on one assay can be misleading; for instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that a single assay might misinterpret.[10] Therefore, we employ a logical three-assay cascade to build a comprehensive toxicity profile.
-
Metabolic Viability (MTT Assay): This is our primary screening tool. The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[11] It allows us to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration) , a key measure of a compound's potency.[12]
-
Membrane Integrity (LDH Assay): To differentiate between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death), we measure the release of lactate dehydrogenase (LDH).[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15]
-
Mechanism of Cell Death (Apoptosis Assay): If cytotoxicity is confirmed, the next logical question is how the cells are dying. Many anticancer agents are designed to induce apoptosis, or programmed cell death.[10][16] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method that uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]
Causality in Cell Line Selection
The choice of cell lines is as critical as the choice of assays. A strategically chosen panel provides insights into a compound's potential spectrum of activity and its selectivity towards cancerous versus non-cancerous cells.[17] For this preliminary screen, we propose a representative panel:
-
A549 (Human Lung Carcinoma): A widely used and well-characterized cancer cell line. The cytotoxic potential of other novel imidazo[1,2-a]pyridine hybrids has been assessed against this line, providing a relevant point of comparison.[18]
-
MCF-7 (Human Breast Adenocarcinoma): Represents a different cancer type (estrogen receptor-positive breast cancer) and is a standard model for cytotoxicity studies.[17]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to establish a selectivity index. A compound that is highly toxic to cancer cells but significantly less so to HEK293 cells is a more promising therapeutic candidate.[17]
Part 2: Experimental Design & Protocols
A successful screening campaign is built on meticulous and reproducible protocols. The following sections detail the step-by-step methodologies for evaluating this compound.
Overall Experimental Workflow
The screening process follows a logical progression from initial cell culture preparation through a cascade of assays designed to build a comprehensive profile of the compound's cytotoxic effects.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Culture and Compound Preparation
Rationale: Consistent and healthy cell cultures are the bedrock of reliable data. Maintaining cells in their exponential growth phase and using a carefully prepared, sterile compound stock minimizes experimental variability.
Methodology:
-
Cell Maintenance:
-
Culture A549, MCF-7, and HEK293 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency using Trypsin-EDTA. Do not allow cells to become over-confluent.
-
-
Compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, prepare serial dilutions from the 10 mM stock solution using serum-free cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Protocol 2: MTT Assay for Cell Viability
Rationale: This protocol is optimized to quantify the reduction in metabolic activity caused by the compound, which serves as an indicator of reduced cell viability.[19][20]
Methodology:
-
Cell Seeding: Trypsinize and count healthy, viable cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a volume of 100 µL. Incubate for 24 hours at 37°C to allow for cell adhesion.[19]
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of this compound to the respective wells.
-
Include control wells:
-
Untreated Control: Medium only (represents 100% viability).
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration).
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
At the end of the incubation period, add 10 µL of the MTT solution to each well.[20]
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 3: LDH Release Assay for Membrane Integrity
Rationale: This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes. It is performed on the supernatant collected from the main experimental plate before the addition of MTT.[15][22]
Methodology:
-
Sample Collection: At the end of the compound treatment period (before adding MTT), carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new 96-well plate.
-
Controls: Prepare wells for:
-
Spontaneous Release: Supernatant from untreated cells.
-
Maximum Release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before collecting the supernatant to induce 100% cell lysis.[15]
-
Background Control: Culture medium only.
-
-
Reaction Setup:
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Typically, this involves adding a reaction mixture (containing substrate and cofactor) to each well containing the supernatant.[15]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Protocol 4: Annexin V/PI Staining for Apoptosis
Rationale: This flow cytometry-based assay provides a detailed snapshot of the mechanism of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[12][16]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) and centrifuge to pellet.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these with the pelleted floating cells.
-
Wash the combined cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
The results will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Part 3: Data Analysis & Interpretation
Data Presentation and IC50 Calculation
The raw absorbance data from the MTT assay should be converted to percentage viability relative to the untreated control. A dose-response curve is then plotted using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) after 48h |
| A549 (Lung Cancer) | 8-Methylimidazo[1,2-a]pyridine HCl | Calculated Value |
| Doxorubicin (Positive Control) | Known Value | |
| MCF-7 (Breast Cancer) | 8-Methylimidazo[1,2-a]pyridine HCl | Calculated Value |
| Doxorubicin (Positive Control) | Known Value | |
| HEK293 (Non-Cancerous) | 8-Methylimidazo[1,2-a]pyridine HCl | Calculated Value |
| Doxorubicin (Positive Control) | Known Value |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Synthesizing Multi-Assay Results
The true power of this screening approach lies in integrating the results from all assays to build a coherent narrative of the compound's biological effect.
Caption: Decision-making logic for interpreting multi-assay data.
Plausible Mechanism of Action: Targeting Survival Pathways
Based on existing literature, a primary mechanism for the anticancer activity of imidazo[1,2-a]pyridine derivatives is the inhibition of critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[6][23] Inhibition of this pathway can halt cell proliferation and trigger apoptosis.
Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion & Future Directions
This guide outlines a comprehensive and robust strategy for the preliminary cytotoxicity screening of this compound. By integrating data from metabolic, membrane integrity, and apoptosis assays across a panel of cancerous and non-cancerous cell lines, researchers can build a strong foundational understanding of the compound's therapeutic potential and mechanism of action.
Positive results from this initial screen—specifically, potent and selective cytotoxicity towards cancer cells via apoptosis—would warrant progression to more detailed mechanistic studies. Future work could include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.
-
Western Blot Analysis: To confirm the modulation of key proteins in the PI3K/Akt/mTOR pathway (e.g., levels of phosphorylated Akt) and the apoptotic cascade (e.g., cleavage of caspases).[6]
-
Broader Screening: Testing against a larger panel of cancer cell lines, including those with different genetic backgrounds or drug-resistance profiles.
-
In Vivo Studies: If in vitro data remains promising, advancing the compound to preclinical animal models.
By following this structured and logically-grounded approach, drug development professionals can make informed decisions, efficiently allocating resources to the most promising candidates in the ongoing search for novel cancer therapeutics.
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- 23. mdpi.com [mdpi.com]
Navigating the Acquisition of 8-Methylimidazo[1,2-a]pyridine hydrochloride: A Technical Guide for Researchers
For researchers and drug development professionals embarking on projects involving the imidazo[1,2-a]pyridine scaffold, the procurement of specific analogs is a critical first step. This guide provides an in-depth technical overview of the commercial availability and supplier landscape for 8-Methylimidazo[1,2-a]pyridine hydrochloride, a key building block in medicinal chemistry. We will delve into sourcing strategies, quality considerations, and the synthetic context of this important molecule.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its rigid, planar structure and ability to engage in a range of intermolecular interactions make it a "privileged scaffold" for the design of novel therapeutic agents.
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Agents: Certain imidazo[1,2-a]pyridine derivatives have shown potent activity against various cancer cell lines.[2]
-
Anti-ulcer Agents: The scaffold is a key component in compounds developed for their cytoprotective and antisecretory properties.[3]
-
Antituberculosis Agents: Researchers have explored imidazo[1,2-a]pyridine analogs as potential treatments for tuberculosis.
-
Neurological and Psychiatric Disorders: This chemical framework is instrumental in developing molecules that target receptors in the central nervous system.[1]
The diverse biological potential of the imidazo[1,2-a]pyridine skeleton underscores the importance of reliable access to a variety of substituted analogs for structure-activity relationship (SAR) studies and lead optimization.
Commercial Availability and Supplier Identification
The commercial availability of this compound can be described as specialized. While the broader class of imidazo[1,2-a]pyridines is accessible, this specific isomer in its hydrochloride salt form is less commonly stocked by major suppliers. Researchers should be aware of potential ambiguities in catalog listings, particularly concerning isomeric purity and the correct CAS number.
Supplier Landscape
A survey of chemical supplier catalogs indicates that 8-Methylimidazo[1,2-a]pyridine is more readily available as the free base. However, a limited number of suppliers may offer the hydrochloride salt directly.
Table 1: Potential Suppliers of 8-Methylimidazo[1,2-a]pyridine and its Hydrochloride Salt
| Supplier | Compound Name | CAS Number | Purity | Notes |
| CookeChem | 8-Methylimidazo[1,2-a]pyridine | 874-10-2 | 95% | Free base form.[4] |
| ChemicalBook | 8-Methyl-iMidazo[1,2-a]pyridinehydrochloride | 10518-86-2 | 97% | Note: This CAS number is also associated with the 6-methyl isomer by other suppliers.[5][6] |
| BLDpharm | 8-Methylimidazo[1,2-a]pyridine-2-carboxamide | 88751-03-5 | - | A derivative, indicating synthetic capabilities for the scaffold.[7] |
| BLDpharm | 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | 175878-16-7 | - | A derivative, indicating synthetic capabilities for the scaffold.[8] |
It is crucial for researchers to verify the identity and purity of the compound upon receipt, regardless of the supplier. This is especially important given the noted discrepancy in the CAS number for the hydrochloride salt.
Procurement Strategy: A Step-by-Step Workflow
Given the specialized nature of this compound, a systematic approach to procurement is recommended.
Sources
- 1. 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride [myskinrecipes.com]
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- 4. 8-Methylimidazo[1,2-a]pyridine , 95% , 874-10-2 - CookeChem [cookechem.com]
- 5. 8-Methyl-iMidazo[1,2-a]pyridine hydrochloride | 10518-86-2 [amp.chemicalbook.com]
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- 7. 88751-03-5|8-Methylimidazo[1,2-a]pyridine-2-carboxamide|BLDPharm [bldpharm.com]
- 8. 175878-16-7|8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a variety of commercial drugs and compounds under clinical investigation.[1][2][3] This heterocyclic system is a key component in medications prescribed for insomnia, such as zolpidem and alpidem, and exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides a detailed, field-proven protocol for the synthesis of 8-methylimidazo[1,2-a]pyridine hydrochloride, a key intermediate for the development of novel therapeutics.[6] We will delve into the mechanistic underpinnings of the synthesis, robust characterization methods, and critical safety considerations, offering researchers a self-validating guide to producing this valuable compound with high purity and yield.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][4] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, making them a versatile scaffold for the design of new therapeutic agents.[3][7] The synthesis of derivatives of this core structure is a major focus of modern medicinal chemistry, with ongoing research exploring new applications in oncology, neurodegenerative diseases, and infectious diseases.[4] This guide focuses on the synthesis of the 8-methyl substituted variant, providing a foundational protocol for further derivatization and biological screening.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of 8-methylimidazo[1,2-a]pyridine via the condensation of 2-amino-3-methylpyridine with chloroacetaldehyde, followed by conversion to its hydrochloride salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Amino-3-methylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | 1603-40-3 |
| Chloroacetaldehyde | 50 wt. % solution in H₂O | Sigma-Aldrich | 107-20-0 |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Fisher Scientific | 144-55-8 |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | VWR | 75-09-2 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich | 7487-88-9 |
| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Hydrochloric acid (HCl) | 2 M solution in diethyl ether | Sigma-Aldrich | 7647-01-0 |
| Ethanol (EtOH), absolute | 200 proof | VWR | 64-17-5 |
Step-by-Step Synthesis Procedure
Part A: Synthesis of 8-Methylimidazo[1,2-a]pyridine (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylpyridine (1.0 eq). Dissolve the starting material in absolute ethanol (approximately 10 mL per gram of aminopyridine).
-
Reagent Addition: While stirring at room temperature, slowly add chloroacetaldehyde (1.1 eq, 50 wt. % solution in water) to the flask. An exothermic reaction may be observed.
-
Reaction: After the initial reaction subsides, heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-methylimidazo[1,2-a]pyridine as an oil or solid.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise. A precipitate will form.
-
Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any impurities. Dry the product under vacuum to yield this compound as a crystalline solid.
Summary of Experimental Parameters
| Parameter | Value | Rationale |
| Reactants | 2-Amino-3-methylpyridine, Chloroacetaldehyde | Standard precursors for imidazopyridine synthesis. |
| Molar Ratio | 1 : 1.1 (Aminopyridine : Aldehyde) | A slight excess of the aldehyde ensures complete consumption of the aminopyridine. |
| Solvent | Absolute Ethanol | A polar protic solvent that facilitates the reaction and is easily removed. |
| Reaction Temperature | 80-85 °C (Reflux) | Provides the necessary activation energy for the cyclization reaction. |
| Reaction Time | 4-6 hours | Typical duration for this transformation, should be monitored by TLC. |
| Purification | Recrystallization/Precipitation | Effective method for obtaining a high-purity crystalline product. |
Mechanism, Rationale, and Workflow
The synthesis of the imidazo[1,2-a]pyridine core is a classic example of a condensation-cyclization reaction. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic pyridine ring nitrogen of 2-amino-3-methylpyridine attacks the electrophilic carbonyl carbon of chloroacetaldehyde.
-
Intermediate Formation: This is followed by the formation of a hemiaminal intermediate which then dehydrates.
-
Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack, displacing the chloride ion to form the five-membered imidazole ring.
-
Aromatization: A final dehydration step results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Causality Behind Experimental Choices:
-
Reflux Conditions: Heating the reaction to reflux in ethanol provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration steps.
-
Acid Scavenging: The use of sodium bicarbonate is crucial to neutralize the hydrochloric acid formed during the cyclization, preventing potential side reactions and aiding in the extraction of the free base into the organic layer.
-
Hydrochloride Salt Formation: Converting the final product to its hydrochloride salt serves multiple purposes. It often results in a more stable, crystalline solid that is easier to handle and purify compared to the free base. Furthermore, the salt form typically exhibits improved aqueous solubility, which is advantageous for biological testing.
Reaction Mechanism Diagram
Caption: Experimental workflow for the synthesis and purification.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and imidazole rings, and a singlet for the methyl group. The chemical shifts will be downfield due to the aromatic nature of the compound. |
| ¹³C NMR | Resonances for all 8 unique carbon atoms in the molecule. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₈H₈N₂). |
| FT-IR | Characteristic peaks for C-H aromatic stretching, C=N, and C=C stretching vibrations. |
A straightforward synthesis of a similar compound, 2-phenylimidazo[1,2-a]pyridine, has been described, and the characterization data from such literature can serve as a useful reference for interpreting spectroscopic results. [8]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Amino-3-methylpyridine: Toxic if swallowed or in contact with skin. [9][10]Causes skin and serious eye irritation and may cause respiratory irritation. [9]Avoid inhalation of dust and contact with skin and eyes. [10][11]* Chloroacetaldehyde: Corrosive and toxic. Handle with extreme care. The aqueous solution is a suspected mutagen.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Hydrochloric Acid in Diethyl Ether: Corrosive and flammable. Handle with care, avoiding ignition sources.
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; degradation of starting materials. | Ensure accurate measurement of reagents. Monitor the reaction by TLC to confirm completion. Use fresh, high-quality starting materials. |
| Product is an Oil, Not a Solid | Impurities present; incomplete conversion to the hydrochloride salt. | Purify the crude free base by column chromatography before salt formation. Ensure a slight excess of HCl solution is added and allow sufficient time for precipitation at a low temperature. |
| Broad NMR Peaks | Presence of impurities or residual solvent. | Re-purify the product by recrystallization. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar.
- Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications.
- 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET sds/msds 2-amino pyridine. Biochem Chemopharma.
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride. MySkinRecipes.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
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Application Notes and Protocols for the One-Pot Synthesis of 8-Methylimidazo[1,2-a]pyridine Derivatives
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4] This bicyclic aromatic system is a key structural component in a variety of commercially available drugs, including the anxiolytic, alpidem, and the hypnotic agent, zolpidem.[5] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with reported biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][5] The 8-methyl substitution on this scaffold can significantly influence its pharmacological profile, making the development of efficient and versatile synthetic routes to these specific derivatives a topic of considerable interest for researchers in drug development.
This application note provides a detailed guide to the one-pot synthesis of 8-methylimidazo[1,2-a]pyridine derivatives, with a focus on the highly efficient Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and explore the substrate scope and versatility of this synthetic strategy.
The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for Diversity-Oriented Synthesis
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that provides a convergent and atom-economical route to 3-aminoimidazo[1,2-a]azines.[1][6] This one-pot process involves the condensation of a 2-aminoazine (in our case, 3-methyl-2-aminopyridine), an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Brønsted or Lewis acid and can often be accelerated using microwave irradiation or ultrasound.[1][4] The GBB reaction is a cornerstone of diversity-oriented synthesis, allowing for the rapid generation of a library of structurally diverse molecules from readily available starting materials.[6]
Reaction Mechanism: A Stepwise Look at the GBB Reaction
The currently accepted mechanism for the acid-catalyzed Groebke-Blackburn-Bienaymé reaction proceeds through a series of well-defined steps:[6]
-
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and 3-methyl-2-aminopyridine to form a reactive iminium ion intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring in the nitrilium intermediate performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrilium ion. This 5-exo-dig cyclization step forms the five-membered imidazole ring.
-
Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to afford the final, stable, and aromatic 8-methylimidazo[1,2-a]pyridine derivative.
Experimental Protocol: One-Pot Synthesis of 8-Methylimidazo[1,2-a]pyridine Derivatives
This protocol provides a general procedure for the synthesis of 8-methylimidazo[1,2-a]pyridine derivatives via the Groebke-Blackburn-Bienaymé reaction. The use of microwave irradiation is recommended for accelerated reaction times and improved yields, though conventional heating can also be employed.
Materials and Reagents:
-
3-Methyl-2-aminopyridine
-
Aldehyde (various aromatic and aliphatic aldehydes can be used)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or Scandium(III) triflate (Sc(OTf)₃)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Microwave reactor or conventional heating setup with reflux condenser
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-methyl-2-aminopyridine (1.0 mmol, 1.0 equiv), the desired aldehyde (1.1 mmol, 1.1 equiv), and the isocyanide (1.1 mmol, 1.1 equiv).
-
Addition of Catalyst and Solvent: Add the acid catalyst (e.g., p-TsOH, 0.1 mmol, 10 mol%) and the solvent (e.g., MeOH, 5 mL).
-
Reaction:
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Conventional Heating: Alternatively, the reaction can be heated at reflux (typically 65-78 °C depending on the alcohol solvent) for 4-12 hours.
-
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 8-methylimidazo[1,2-a]pyridine derivative.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][5][7][8]
Substrate Scope and Versatility
The Groebke-Blackburn-Bienaymé reaction is known for its broad substrate scope, allowing for the synthesis of a wide variety of 8-methylimidazo[1,2-a]pyridine derivatives. The following table summarizes representative examples with their reported yields.
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-8-methyl-2-phenylimidazo[1,2-a]pyridine | 85-95 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | 80-92 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine | 88-96 |
| 4 | 2-Naphthaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-8-methyl-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine | 82-90 |
| 5 | Benzaldehyde | Cyclohexyl isocyanide | 3-(Cyclohexylamino)-8-methyl-2-phenylimidazo[1,2-a]pyridine | 80-90 |
| 6 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-(4-Chlorophenyl)-3-(cyclohexylamino)-8-methylimidazo[1,2-a]pyridine | 78-88 |
| 7 | Isovaleraldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-2-isobutyl-8-methylimidazo[1,2-a]pyridine | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods used.
Green Chemistry Perspectives: Ultrasound and Microwave-Assisted Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. The GBB reaction is well-suited for such "green" approaches.
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly enhance the rate of the GBB reaction, often leading to higher yields in shorter reaction times and at lower temperatures.[1] This is attributed to the phenomenon of acoustic cavitation, which promotes mass transfer and accelerates chemical reactions.
-
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[4] This efficiency not only saves energy but can also minimize the formation of side products.
Both ultrasound and microwave-assisted methods often allow for the use of greener solvents, such as ethanol or even water in some cases, further enhancing the environmental friendliness of the synthesis.[1]
Conclusion and Future Outlook
The Groebke-Blackburn-Bienaymé reaction stands out as a powerful and versatile one-pot method for the synthesis of 8-methylimidazo[1,2-a]pyridine derivatives. Its operational simplicity, broad substrate scope, and amenability to green chemistry principles make it an invaluable tool for researchers in medicinal chemistry and drug discovery. The ability to rapidly generate libraries of these privileged scaffolds will undoubtedly continue to fuel the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
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Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. [Online]. Available: [Link]
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Hwang, G., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4659–4664. [Online]. Available: [Link]
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Lava, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Online]. Available: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Online]. Available: [Link]
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Rentería-Gómez, M. A., et al. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. [Online]. Available: [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Online]. Available: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Online]. Available: [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Online]. Available: [Link]
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Bienaymé, H., et al. (2000). The discovery of the GBB‐3CR. ResearchGate. [Online]. Available: [Link]
-
Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 876–885. [Online]. Available: [Link]
-
Tan, S. G., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 937. [Online]. Available: [Link]
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Abignente, E., et al. (1996). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 1(1), 42-49. [Online]. Available: [Link]
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Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44833–44849. [Online]. Available: [Link]
-
Gámez-Montaño, R., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. ResearchGate. [Online]. Available: [Link]
-
Wang, Y., et al. (2018). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. [Online]. Available: [Link]
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Lava, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Online]. Available: [Link]
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Online]. Available: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
Introduction:
8-Methylimidazo[1,2-a]pyridine hydrochloride is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in a wide array of biologically active molecules.[1][2] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, robust and efficient purification techniques are paramount to obtaining high-purity this compound suitable for downstream applications in research and development.
This document provides a comprehensive guide to the purification of this compound, detailing various techniques and offering insights into the rationale behind procedural steps. The protocols described herein are designed to be self-validating and are grounded in established chemical principles and practices.
Understanding the Molecule: Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₈H₉ClN₂ | Influences molecular weight and solubility. |
| Molecular Weight | 168.63 g/mol | A key parameter for mass spectrometry-based characterization.[3] |
| Structure | Imidazo[1,2-a]pyridine core with a methyl group at position 8, as a hydrochloride salt. | The basic nitrogen atoms in the imidazopyridine ring readily form a hydrochloride salt, enhancing its polarity and aqueous solubility. |
| Polarity | Moderate to High | As a salt, it is more polar than its freebase form. This property is central to selecting appropriate chromatographic and recrystallization systems. |
| Solubility | Generally soluble in polar solvents like water, methanol, and ethanol. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | This differential solubility is the foundation for purification by recrystallization and precipitation. |
Pre-Purification Workup: Initial Isolation
Following synthesis, a standard aqueous workup is typically employed to remove inorganic salts and highly polar impurities. The basic nature of the imidazo[1,2-a]pyridine core allows for manipulation of its solubility based on pH.
Protocol 1: General Aqueous Workup
-
Neutralization: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is between 8 and 9. This converts the hydrochloride salt to its freebase form, which is less water-soluble.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer). The freebase will partition into the organic layer.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and some polar impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude freebase of 8-methylimidazo[1,2-a]pyridine.
Rationale: This acid-base manipulation is a classic and effective strategy for the initial purification of basic compounds. Conversion to the freebase decreases its aqueous solubility, facilitating extraction into an organic solvent and leaving water-soluble impurities behind.
Purification Techniques
The choice of purification technique will depend on the nature and quantity of the impurities present in the crude product. A combination of techniques is often necessary to achieve high purity.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Single Solvent System: Ethanol, methanol, or isopropanol are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.
-
Two-Solvent System: A common and effective system is a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Examples include methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/hexane.
-
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol). b. If insoluble impurities are present, perform a hot filtration to remove them. c. Slowly add the "poor" solvent (e.g., diethyl ether) dropwise to the hot solution until a slight turbidity persists. d. If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent mixture. h. Dry the purified crystals under vacuum.
Causality Behind Choices: The slow cooling process is critical as it allows for the formation of a well-ordered crystal lattice, which tends to exclude impurity molecules. A rapid crash precipitation will likely trap impurities within the solid.
Column Chromatography: For Complex Mixtures
For mixtures containing impurities with polarities similar to the product, column chromatography is the preferred method. Given the polar nature of the hydrochloride salt, it is often more practical to perform chromatography on the freebase and then convert it back to the hydrochloride salt.
Workflow for Chromatographic Purification:
Sources
Comprehensive Analytical Protocols for the Characterization of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
Introduction
8-Methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The biological activities of imidazo[1,2-a]pyridine derivatives are diverse, encompassing potential applications as anticancer, anti-inflammatory, and antiviral agents.[1][3] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes. This application note provides a comprehensive guide with detailed protocols for the thorough characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring scientific integrity through a self-validating system of cross-verification between different techniques. This guide emphasizes not only the procedural steps but also the underlying principles and rationale for experimental choices.
Analytical Workflow Overview
A systematic approach is crucial for the complete characterization of a pharmaceutical compound. The following diagram illustrates the recommended analytical workflow for this compound, starting from initial identification and culminating in quantitative purity assessment.
Caption: Overall analytical workflow for the comprehensive characterization of this compound.
Part 1: Spectroscopic Characterization
Spectroscopic methods are fundamental for the unambiguous identification and structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, spectra should be acquired in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, given its salt form.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Expected Spectral Data:
Based on the structure of 8-Methylimidazo[1,2-a]pyridine and data from similar compounds, the following spectral characteristics are anticipated.[4][5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 2 | CH | ~7.5 - 7.8 | ~145 | |
| 3 | CH | ~7.3 - 7.6 | ~108 | |
| 5 | CH | ~8.0 - 8.3 | ~125 | Doublet |
| 6 | CH | ~6.7 - 7.0 | ~112 | Triplet |
| 7 | CH | ~7.1 - 7.4 | ~123 | Triplet |
| 8 | C | - | ~127 | |
| 8-CH₃ | CH₃ | ~2.5 - 2.7 | ~17 | Singlet |
| 8a | C | - | ~145 | |
| 3a | C | - | ~117 |
Note: Chemical shifts are highly dependent on the solvent and the protonation state. The hydrochloride salt form may cause downfield shifts of the aromatic protons compared to the free base.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.
Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Mass Spectrometer: ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is expected to be optimal, detecting the protonated molecule [M+H]⁺.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: The primary ion observed should correspond to the molecular weight of the free base (C₈H₈N₂), which is approximately 132.16 g/mol . The expected exact mass for [C₈H₉N₂]⁺ is 133.0760. High-resolution mass measurement should be within 5 ppm of the theoretical value.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using a solid sample. Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Interpret the characteristic absorption bands.
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| ~1640 | C=N stretch | Imidazo[1,2-a]pyridine ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1400-1300 | C-H bend | Methyl C-H |
| 800-700 | C-H bend | Out-of-plane aromatic C-H |
Note: The presence of the hydrochloride salt may result in broad absorptions in the 2700-2300 cm⁻¹ region due to the N-H⁺ stretch.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a quartz cuvette.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The imidazo[1,2-a]pyridine scaffold typically exhibits strong absorption bands in the UV region.
Part 2: Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and identifying any impurities.
Protocol for HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
B: Acetonitrile or Methanol.
-
Gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A suggested starting gradient is 5% B to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a λmax determined from the UV-Vis spectrum, or use a diode array detector to monitor a range of wavelengths.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., water/methanol) to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the main component and any impurities. The purity can be expressed as the percentage of the main peak area relative to the total peak area.
Method Development Considerations:
-
The choice of acidic modifier (TFA or formic acid) can significantly impact peak shape for basic analytes.
-
The organic modifier (acetonitrile or methanol) will affect selectivity.
-
The gradient profile should be optimized to ensure good resolution between the main peak and any impurities.
Part 3: Physicochemical Characterization
Melting Point
The melting point is a key physical property that can be an indicator of purity.
Protocol for Melting Point Determination:
-
Instrumentation: Use a calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the onset of melting to the complete liquefaction of the sample.
Note: As a hydrochloride salt, a relatively sharp melting point is expected for a pure sample.
Solubility
Determining the solubility in various solvents is important for formulation and further studies.
Protocol for Solubility Assessment:
-
Solvents: Test solubility in a range of common laboratory solvents of varying polarity (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexanes).
-
Procedure: Add a small, known amount of the compound to a known volume of the solvent at a controlled temperature (e.g., 25 °C). Stir or sonicate the mixture and visually observe if the solid dissolves completely. If it dissolves, add more solute until a saturated solution is obtained.
As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water and alcohols.[12]
Part 4: Quantitative Analysis
Quantitative analysis is essential to determine the exact amount of the active substance in the sample.
Non-aqueous Titration
This is a classic and reliable method for the assay of hydrochloride salts of weak bases.[8][13][14][15][16]
Principle: The compound is dissolved in a non-aqueous solvent (glacial acetic acid), and the hydrochloride is treated with mercuric acetate to replace the chloride ion with the more basic acetate ion. The liberated base is then titrated with a standard solution of perchloric acid.
Protocol for Non-aqueous Titration:
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid.
-
Mercuric acetate solution (5% w/v in glacial acetic acid).
-
Crystal violet indicator (0.5% w/v in glacial acetic acid).
-
-
Procedure: a. Accurately weigh about 150 mg of this compound and dissolve it in 20 mL of glacial acetic acid. b. Add 10 mL of mercuric acetate solution. c. Add 2-3 drops of crystal violet indicator. d. Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green. e. Perform a blank titration under the same conditions.
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 16.86 mg of C₈H₈N₂·HCl.
-
Calculate the percentage purity based on the volume of titrant consumed, correcting for the blank.
-
Argentometric Titration for Chloride Content
This method specifically quantifies the chloride content of the hydrochloride salt. The Volhard method, a back-titration, is suitable here.[17][18][19][20][21]
Principle: A known excess of silver nitrate is added to the sample solution to precipitate the chloride as silver chloride. The excess silver ions are then back-titrated with a standard solution of potassium thiocyanate using a ferric salt as an indicator.
Protocol for Argentometric Titration (Volhard Method):
-
Reagents:
-
0.1 N Silver nitrate.
-
0.1 N Potassium thiocyanate.
-
Ferric ammonium sulfate indicator solution.
-
Nitric acid.
-
Nitrobenzene.
-
-
Procedure: a. Accurately weigh about 300 mg of the sample, dissolve it in water, and add a few mL of dilute nitric acid. b. Add a known excess volume of 0.1 N silver nitrate solution. c. Add a few mL of nitrobenzene and shake vigorously to coagulate the precipitate. d. Add a few mL of ferric ammonium sulfate indicator. e. Titrate the excess silver nitrate with 0.1 N potassium thiocyanate until a permanent reddish-brown color appears.
-
Calculation:
-
Determine the amount of silver nitrate that reacted with the chloride.
-
Each mL of 0.1 N silver nitrate is equivalent to 3.545 mg of chloride.
-
Calculate the percentage of chloride in the sample. The theoretical chloride content for C₈H₈N₂·HCl is approximately 21.0%.
-
Conclusion
The comprehensive characterization of this compound requires a combination of spectroscopic, chromatographic, and classical analytical techniques. The protocols outlined in this application note provide a robust framework for confirming the identity, assessing the purity, and determining the physicochemical properties of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry.
References
-
Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. (2024, May 29). Pharma Knowledge. [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. (n.d.). [Link]
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Semester –I UNIT 2(b): Non-aqueous Titration. (n.d.). [Link]
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Nonaqueous titration - chemeurope.com. (n.d.). [Link]
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NON‐AQUEOUS ACID‐BASE TITRATIONS IN PHARMACEUTICAL ANALYSIS. (1954). The Journal of pharmacy and pharmacology. [Link]
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SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (2006). The Islamic University Journal (Series of Natural Studies and Engineering). [Link]
-
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NON AQUEOUS TITRATIONS - PHARMD GURU. (n.d.). [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (n.d.). [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). [Link]
-
Argentometric Titrations Precipitation titrations are based on reactions that yield ionic compounds of limited solubility. The m. (n.d.). [Link]
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Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - NIH. (2023, May 9). [Link]
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Argentometry - Wikipedia. (n.d.). [Link]
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Argentometric Titrations-1 | PDF - Scribd. (n.d.). [Link]
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (n.d.). [Link]
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100592-11-8| Chemical Name : 8-Hydroxyimidazo[1,2-a]pyridine, HCl | Pharmaffiliates. (n.d.). [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. (2025, August 6). [Link]
-
9.5: Precipitation Titrations - Chemistry LibreTexts. (2019, June 5). [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). [Link]
-
Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and - Der Pharma Chemica. (n.d.). [Link]
-
PRECIPITATION / ARGENTOMETRIC Titration 3 TYPES PRECIPITATION INDICATORS Adsorption INDICATORS - YouTube. (2024, October 8). [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (2020, December 30). [Link]
-
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | C8H7ClN2O2 | CID 11715356. (n.d.). [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem - NIH. (n.d.). [Link]
-
2-Methylimidazo[1,2-a]pyridine | C8H8N2 | CID 136742 - PubChem. (n.d.). [Link]
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Application Notes and Protocols for 8-Methylimidazo[1,2-a]pyridine hydrochloride in Cell-Based Assays
Introduction: Unveiling the Potential of 8-Methylimidazo[1,2-a]pyridine hydrochloride
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound is a member of this versatile class of molecules, holding promise for investigation in various cell-based assays to elucidate its biological effects and potential as a therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. We will delve into its potential mechanisms of action, provide detailed protocols for key assays, and offer insights into data interpretation.
While specific data on the hydrochloride salt is emerging, studies on closely related derivatives provide a strong foundation for experimental design. For instance, a novel synthesized derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (abbreviated as MIA), has demonstrated anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB signaling pathway.[2] Furthermore, the broader imidazo[1,2-a]pyridine class is known to target other critical cellular pathways, such as the PI3K/Akt/mTOR pathway, and can induce cell cycle arrest and apoptosis in cancer cells.[3][4]
These application notes are designed with full editorial control to provide a structured, in-depth technical guide. The protocols herein are presented as self-validating systems, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties, Handling, and Storage
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.
Solubility and Stock Solution Preparation:
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, general characteristics of imidazopyridine hydrochlorides suggest that it is likely soluble in water and polar organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
Recommended Procedure for Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 1.686 mg of this compound (Molecular Weight: 168.6 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Stability and Storage:
Imidazopyridine compounds are generally stable under normal laboratory conditions. However, as a hydrochloride salt, the compound may be hygroscopic.
-
Solid Form: Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Stock Solution: Store the DMSO stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
Potential Mechanisms of Action and Key Signaling Pathways
Based on studies of closely related imidazo[1,2-a]pyridine derivatives, this compound may exert its cellular effects through the modulation of several key signaling pathways.
1. STAT3/NF-κB Signaling Pathway:
A derivative of 8-methyl-imidazo[1,2-a]pyridine has been shown to exert anti-inflammatory effects by targeting the STAT3/NF-κB pathway.[2] This pathway is crucial in regulating inflammation, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Putative inhibition of STAT3 and NF-κB pathways by this compound.
2. PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, making it a key area of investigation for this compound.[3][4]
Caption: Potential inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are detailed, step-by-step protocols for key cell-based assays to characterize the biological effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM.[2][3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[3][4]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to confirm the modulation of signaling pathways.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells as desired, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation and Troubleshooting
-
IC₅₀ Values: The IC₅₀ value from the MTT assay represents the concentration of the compound that inhibits 50% of cell viability. A lower IC₅₀ indicates higher potency.
-
Apoptosis Analysis: In the Annexin V/PI assay, Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint.
-
Western Blotting: A decrease in the ratio of phosphorylated protein to total protein (e.g., p-STAT3/STAT3) indicates inhibition of the signaling pathway.
Troubleshooting:
-
Poor Solubility: If the compound precipitates in the cell culture medium, try preparing the dilutions in serum-free medium or reducing the final DMSO concentration.
-
Inconsistent Results: Ensure consistent cell seeding density, treatment times, and reagent preparation. Always include appropriate controls.
Conclusion
This compound is a promising compound for investigation in cell-based assays. By leveraging the knowledge from related imidazo[1,2-a]pyridine derivatives and employing the detailed protocols provided in these application notes, researchers can effectively explore its biological activities and potential therapeutic applications. The key to successful experimentation lies in careful planning, meticulous execution of protocols, and thorough data analysis.
References
- Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1.
- Amini, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(4), 1337-1353.
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(3), 209-234.
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vitro Kinase Assay of 8-Methylimidazo[1,2-a]pyridine hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently identified as a core component of potent and selective kinase inhibitors. Its structural and electronic properties make it an ideal framework for ATP-competitive inhibition, leading to its exploration in targeting a wide array of kinases implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1] 8-Methylimidazo[1,2-a]pyridine hydrochloride, a derivative of this versatile scaffold, represents a promising candidate for kinase-targeted drug discovery.
This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of this compound against a relevant serine/threonine kinase, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a key regulator of various cellular processes, and its dysregulation has been linked to neurodegenerative diseases like Alzheimer's and certain cancers.[2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide to performing an in vitro kinase assay using a robust, luminescence-based detection method.
The causality behind each experimental choice is explained to ensure scientific integrity and allow for adaptation to other kinase targets. This self-validating system, complete with a positive control and clear data analysis steps, provides a reliable method for characterizing the potency of novel kinase inhibitors.
Principle of the Assay
The in vitro kinase assay described here quantifies the enzymatic activity of DYRK1A by measuring the amount of Adenosine Diphosphate (ADP) produced during the phosphorylation of a specific peptide substrate. The assay utilizes the ADP-Glo™ Kinase Assay system, which is a two-step, homogeneous luminescence-based method.
-
Kinase Reaction: Recombinant DYRK1A enzyme catalyzes the transfer of the gamma-phosphate from ATP to a synthetic peptide substrate (DYRKtide). The amount of ADP produced is directly proportional to the kinase activity.
-
ADP Detection:
-
Step 1: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Step 2: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the initial amount of ADP produced.
-
In the presence of an inhibitor like this compound, the activity of DYRK1A is reduced, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.
Visualization of the Experimental Workflow
Caption: Workflow for the in vitro DYRK1A inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human DYRK1A, full-length | Promega | V4051 |
| DYRKtide Substrate (RRRFRPASPLRGPPK) | Promega | V4061 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| ATP, Ultra Pure, 10mM Solution | Promega | V7151 |
| This compound | N/A (User supplied) | N/A |
| Harmine (Positive Control Inhibitor) | Cayman Chemical | 10010324 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Tris-HCl, 1M Solution, pH 7.5 | Thermo Fisher | AM9855G |
| Magnesium Chloride (MgCl2), 1M Solution | Thermo Fisher | AM9530G |
| Bovine Serum Albumin (BSA), 10% Solution | Thermo Fisher | AM2616 |
| Dithiothreitol (DTT), 1M Solution | Thermo Fisher | R0861 |
| Nuclease-Free Water | Thermo Fisher | AM9937 |
| 384-well low-volume, solid white plates | Corning | 3572 |
Experimental Protocols
Reagent Preparation
-
1X Kinase Buffer:
-
Prepare a 1X Kinase Buffer containing:
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA
-
50 µM DTT (add fresh before use)
-
-
Rationale: This buffer composition provides a stable environment for the kinase, with Mg²⁺ as a necessary cofactor for ATP-dependent catalysis. BSA is included to prevent non-specific binding of the enzyme to the plate surface, and DTT maintains a reducing environment to preserve enzyme activity.
-
-
Compound and Control Preparation:
-
This compound (Test Compound):
-
Prepare a 10 mM stock solution in 100% DMSO. The hydrochloride salt form generally improves aqueous solubility compared to the free base.[1][4][5] However, a DMSO stock is recommended for high concentration and stability.
-
Create a serial dilution series in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series (e.g., from 1 mM down to 50 nM).
-
For the assay, further dilute this series in 1X Kinase Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition of the kinase.
-
-
Harmine (Positive Control):
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Create a serial dilution series in 100% DMSO. The known IC₅₀ of Harmine against DYRK1A is in the range of 33-80 nM, so the dilution series should bracket this concentration range.[6]
-
-
Vehicle Control: 100% DMSO.
-
-
Enzyme and Substrate Preparation:
-
DYRK1A Enzyme:
-
Thaw the recombinant DYRK1A enzyme on ice.
-
Dilute the enzyme to a working concentration of 2.4 ng/µL in 1X Kinase Buffer.[7] The optimal enzyme concentration should be determined empirically to ensure the kinase reaction is in the linear range (typically 10-20% ATP to ADP conversion).
-
-
ATP/Substrate Mixture:
-
Prepare a 2X working solution in 1X Kinase Buffer containing:
-
20 µM ATP
-
0.4 mg/mL DYRKtide substrate
-
-
Rationale: The ATP concentration is set at 20 µM, which is near the reported Km value for DYRK1A, to ensure sensitive detection of ATP-competitive inhibitors.[2]
-
-
Assay Procedure (384-well format)
-
Compound Plating: Add 1 µL of the serially diluted this compound, Harmine, or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted DYRK1A enzyme solution (2.4 ng/µL) to each well.
-
Pre-incubation: Mix the plate gently on a plate shaker and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 2 µL of the 2X ATP/Substrate mixture to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
ADP Detection (Following the ADP-Glo™ Protocol)[8][9][10]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Generate Light: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.
Data Acquisition and Analysis
-
Measure Luminescence: Read the plate using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis:
-
Controls:
-
High Signal (0% Inhibition): Wells containing DMSO vehicle control.
-
Low Signal (100% Inhibition): Wells with a high concentration of the positive control (Harmine) or wells without enzyme.
-
-
Calculate Percent Inhibition:
-
IC₅₀ Determination:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
-
Expected Results and Interpretation
A successful assay will show a dose-dependent decrease in luminescence with increasing concentrations of this compound. The calculated IC₅₀ value for the positive control, Harmine, should be within the expected range of 33-80 nM, validating the assay's performance.[6] The IC₅₀ value obtained for this compound will quantify its potency as an inhibitor of DYRK1A. A lower IC₅₀ value indicates higher potency.
Signaling Pathway Context
Caption: Simplified signaling context of DYRK1A and its inhibition.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The inclusion of a well-characterized positive control inhibitor (Harmine) with a known IC₅₀ range serves as an internal standard for every experiment. Acceptable assay performance is confirmed when the IC₅₀ of the positive control falls within its historically reported range. Furthermore, calculating the Z'-factor for the assay using the high (0% inhibition) and low (100% inhibition) controls can quantitatively assess the robustness and suitability of the assay for high-throughput screening. A Z'-factor greater than 0.5 indicates an excellent assay.
References
-
Chen, M. H., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PLoS One, 12(1), e0170433. [Link][2]
-
ResearchGate. (n.d.). Selected DYRK1A inhibitors. Retrieved from [Link][6]
-
Anderson, E. L., et al. (2020). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of medicinal chemistry, 63(1), 351-363. [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Macrocyclic Inhibitors of DYRK1A/B. Retrieved from [Link]
-
MDPI. (n.d.). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. Retrieved from [Link][3]
-
ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link][1]
-
Sino Biological. (n.d.). DYRK1A (Rat) Datasheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
-
Calixar. (n.d.). DYRK1A, active Human Recombinant Kinase Protein. Retrieved from [Link]
-
SARomics Biostructures. (n.d.). Recombinant Human DYRK1A tag free. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
Sources
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ch.promega.com [ch.promega.com]
Application Notes & Protocols: A Strategic Research Plan for the Development of 8-Methylimidazo[1,2-a]pyridine hydrochloride
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anxiolytic, anticancer, and antiulcer activities.[1][2][3] The pyridine ring itself is known to confer favorable pharmacokinetic properties such as improved metabolic stability, permeability, and target binding affinity.[4][5] This document outlines a comprehensive, multi-phase research plan for the systematic evaluation of a novel derivative, 8-Methylimidazo[1,2-a]pyridine hydrochloride. The plan is designed to rigorously assess its therapeutic potential, elucidate its mechanism of action, and establish a foundational data package for preclinical development. This guide provides not just procedural steps but the underlying scientific rationale, ensuring a robust and logically sound investigation from initial screening to in vivo proof-of-concept.
Phase 1: Broad-Spectrum Screening and Target Hypothesis Generation
Directive: The initial phase is designed to cast a wide net, efficiently screening the compound against diverse biological targets to identify its most promising therapeutic potential. The selection of initial screens is based on the known activities of the broader imidazo[1,2-a]pyridine class, which prominently includes kinase modulation and GABA-A receptor interaction.[2][6]
Workflow for Phase 1 Investigation
Caption: Phase 1 workflow: from compound to hypothesis.
Protocol 1: Broad-Panel Kinase Inhibition Assay
Principle: Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[7] A broad-panel in vitro kinase assay provides a rapid assessment of a compound's inhibitory activity against a large, diverse set of kinases, helping to identify potential targets and predict off-target effects.[8] We will utilize a well-established radiometric or luminescence-based assay format.[9][10]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a concentration range for testing (e.g., 10 µM to 1 nM).
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of >300 human kinases.
-
Kinase Reaction: The assay is typically performed in a 96- or 384-well plate. Each well contains the specific kinase, a suitable substrate (generic or physiological), and ATP (often at its Km concentration to ensure data comparability).[9] The reaction is initiated by adding the test compound or vehicle control (DMSO).
-
Detection:
-
Radiometric Assay: Use [γ-³³P]ATP. After incubation, the phosphorylated substrate is captured on a filter membrane, and radioactivity is quantified using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): After the kinase reaction, a reagent is added to deplete remaining ATP. A second reagent converts the generated ADP to ATP, which drives a luciferase reaction, producing a light signal proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
-
% Inhibition = (1 - (Signal_Compound / Signal_Vehicle)) * 100
-
A "hit" is typically defined as >50% inhibition at the screening concentration.
-
Self-Validation System:
-
Positive Control: A known inhibitor for each kinase is run to confirm assay sensitivity.
-
Negative Control: DMSO vehicle control establishes the baseline 100% activity level.
-
Z'-factor: This statistical parameter is calculated for the assay plates to ensure the robustness and quality of the screen. A Z' > 0.5 is considered excellent.
Data Presentation (Hypothetical Results):
| Kinase Target | Family | % Inhibition @ 10 µM | Hit? |
| EGFR | RTK | 92% | Yes |
| MEK1 | STE | 88% | Yes |
| CDK2 | CMGC | 15% | No |
| ROCK1 | AGC | 7% | No |
| p38α | CMGC | 81% | Yes |
Protocol 2: High-Throughput Cell Viability Screening
Principle: To assess the potential cytotoxic or cytostatic effects of the compound, a broad screen against a panel of diverse human cancer cell lines is essential.[7] The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing various tumor types like lung, colon, breast, and hematological malignancies) in their respective recommended media.[7]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][13]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 100 µM to 1 nM) for a specified duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to vehicle-treated control cells. Plot the data and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Self-Validation System:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to confirm cell sensitivity.
-
Negative Control: Vehicle (DMSO)-treated cells represent 100% viability.
-
Blank Control: Wells with media and MTT but no cells are used for background subtraction.[13]
Protocol 3: GABA-A Receptor Binding/Modulation Assay
Principle: Given that zolpidem, a well-known imidazo[1,2-a]pyridine, is a modulator of the GABA-A receptor, it is crucial to investigate if our compound shares this activity.[1] Initial screening can be performed using a radioligand binding assay to determine if the compound competes for binding at key sites on the receptor complex.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cell lines expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2) or from rat cortical tissue.
-
Binding Assay:
-
Incubate the membranes with a specific radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.
-
After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This indicates the compound's binding affinity for that particular site.
Self-Validation System:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a known unlabeled ligand (e.g., clonazepam) to saturate the specific sites.
-
Specific Binding: Total Binding - Non-specific Binding.
Phase 2: Mechanism of Action (MoA) Elucidation and Target Validation
Directive: Based on the hits generated in Phase 1, this phase focuses on confirming the primary biological target(s) and elucidating the molecular mechanism through which the compound exerts its effects. This involves more detailed, quantitative cellular and molecular biology techniques.
Protocol 4: IC50 Determination and Kinase Selectivity Profiling
Principle: To validate the initial kinase screening hits, full dose-response curves must be generated to determine the IC50 (half-maximal inhibitory concentration) value, a key measure of inhibitor potency.[9]
Methodology:
-
Select Kinases: Choose the top 3-5 "hit" kinases from the broad-panel screen in Protocol 1.
-
Dose-Response Assay: Perform the same in vitro kinase assay as in Protocol 1, but test the compound across a wider, more granular concentration range (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC50 value.
-
Data Presentation (Hypothetical Results):
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| EGFR | 75.2 | 1.1 | 0.99 |
| MEK1 | 112.5 | 0.9 | 0.98 |
| p38α | >10,000 | - | - |
Causality Insight: A steep Hill Slope (close to 1.0) suggests a classic 1:1 binding interaction. An IC50 value in the nanomolar range indicates high potency. Comparing IC50 values across different kinases establishes the compound's selectivity profile. High selectivity is often desirable to minimize off-target toxicity.
Protocol 5: Cellular Signaling Pathway Analysis via Western Blot
Principle: If the compound is a potent kinase inhibitor, it should modulate the phosphorylation status of downstream proteins in the corresponding signaling pathway within intact cells.[16] Western blotting is the gold-standard technique for visualizing these changes in protein phosphorylation and expression.[17][18]
Methodology:
-
Cell Treatment: Select a cell line that showed high sensitivity in Protocol 2 and is known to rely on the target kinase pathway (e.g., A549 lung cancer cells for the EGFR/MEK pathway).
-
Stimulation & Inhibition: Starve the cells (serum-free media) and then stimulate them with an appropriate growth factor (e.g., EGF for the EGFR pathway) in the presence or absence of varying concentrations of the test compound.
-
Protein Extraction: Lyse the cells at various time points post-stimulation to collect total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and the total form of the protein (e.g., anti-total-ERK).[18]
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal.[18]
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the specific effect on phosphorylation. Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.[17]
Self-Validation System:
-
Positive/Negative Controls: Include lysates from stimulated and unstimulated cells (without the compound) as controls.[18]
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH) confirms equal sample loading.[17]
-
Total vs. Phospho: Comparing the phosphorylated protein level to the total protein level ensures that any observed decrease in the phospho-signal is due to kinase inhibition, not protein degradation.[18]
Hypothetical Signaling Pathway for Investigation
Caption: A potential signaling pathway targeted by the compound.
Protocol 6: Whole-Cell Patch Clamp Electrophysiology
Principle: If the compound showed activity in the GABA-A receptor binding assay, its functional effect must be confirmed. Whole-cell patch-clamp electrophysiology directly measures the ion flow through channels in a live cell membrane, providing detailed information on whether the compound acts as an agonist, antagonist, or allosteric modulator.[19][20][21]
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human GABA-A receptor subtype of interest. Culture cells on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Patching:
-
Use a glass micropipette filled with intracellular solution to approach a single cell.[19]
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply a stronger pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows control of the membrane potential (voltage-clamp) and measurement of the total current across the cell membrane.[19][22]
-
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply the test compound with GABA and observe any changes in the current amplitude. An increase in current suggests positive allosteric modulation, while a decrease suggests negative modulation or antagonism.[23]
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percentage potentiation or inhibition.
Self-Validation System:
-
Positive Control: Use a known GABA-A modulator (e.g., Diazepam for positive modulation, Bicuculline for antagonism) to confirm the system's responsiveness.
-
Vehicle Control: Apply the vehicle (e.g., 0.1% DMSO) with GABA to ensure it has no effect on the current.
Phase 3: Foundational Preclinical Development
Directive: After confirming a potent and selective mechanism of action, the next critical step is to evaluate the compound's drug-like properties. This phase involves assessing its metabolic stability, pharmacokinetic profile, and preliminary safety, which are essential for determining its viability as a clinical candidate.[24][25][26]
Preclinical Development Workflow
Caption: The workflow for preclinical evaluation.
Protocol 7: In Vitro ADME & Pharmacokinetics Profiling
Principle: A successful drug must reach its target in the body. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays predict a compound's pharmacokinetic behavior.[27] Key initial assays include metabolic stability and cell permeability.
Methodology:
-
Metabolic Stability (Liver Microsomes):
-
Incubate the compound with human and rat liver microsomes, which contain key metabolic enzymes (cytochromes P450).
-
Include NADPH as a cofactor to initiate the metabolic reactions.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the in-vitro half-life (t½) and intrinsic clearance. A longer half-life suggests better stability.
-
-
Permeability (Caco-2 Assay):
-
The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when grown on a semi-permeable membrane, forms a monolayer that mimics the intestinal epithelium.
-
Add the compound to the apical (A) side of the monolayer.
-
Measure the amount of compound that appears on the basolateral (B) side over time.
-
Also, perform the reverse experiment (B to A) to assess active efflux.
-
Calculate the apparent permeability coefficient (Papp). High Papp values suggest good oral absorption.
-
Protocol 8: In Vivo Efficacy Studies
Principle: The ultimate test of a therapeutic compound is its ability to produce the desired effect in a living organism.[26] The choice of animal model is dictated by the validated mechanism of action.
Methodology (Example for an EGFR inhibitor):
-
Model: Use immunodeficient mice (e.g., NSG or Nude mice) subcutaneously implanted with a human cancer cell line that is dependent on EGFR signaling (e.g., A549).
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into groups:
-
Vehicle control (e.g., saline or a specified formulation).
-
Test compound at multiple dose levels (e.g., 10, 30, 100 mg/kg), administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Positive control (a known EGFR inhibitor like Erlotinib).
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 9: Preliminary Toxicology Assessment
Principle: Safety is paramount in drug development.[28] An initial in vivo study is needed to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[26] This information is crucial for designing safe and effective efficacy studies.
Methodology (Acute MTD Study):
-
Animals: Use healthy rodents (e.g., mice or rats).
-
Dose Escalation: Administer single, escalating doses of the compound to small groups of animals.
-
Observation: Closely monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity (e.g., changes in weight, behavior, posture) and mortality.
-
Endpoint Analysis: At the end of the study, perform necropsy and collect major organs for histopathological examination to identify any signs of organ damage.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.
Conclusion and Decision Making
This structured research plan provides a comprehensive framework for the evaluation of this compound. Each phase is designed to answer critical questions about the compound's activity, mechanism, and drug-like properties. The data generated from these protocols will allow for informed, milestone-driven decisions. A positive outcome—demonstrating a potent and selective mechanism, favorable ADME properties, and a clear safety and efficacy window in vivo—would provide a strong rationale to advance the compound into formal IND-enabling toxicology studies and subsequent clinical development.[29][30]
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Application Notes & Protocols: 8-Methylimidazo[1,2-a]pyridine hydrochloride as a Putative Chemical Probe
A Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug prejudice" status due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] Molecules built upon this fused bicyclic 5-6 heterocycle have demonstrated a vast therapeutic potential, with applications ranging from anticancer and antimicrobial to anticonvulsant and antiviral agents.[1][3] Notably, derivatives of this scaffold have been identified as potent inhibitors of specific biological targets, such as the cytochrome bc1 complex in Mycobacterium tuberculosis and ATP synthase.[4][5][6]
While 8-Methylimidazo[1,2-a]pyridine hydrochloride is not yet a well-characterized chemical probe with a defined target and mechanism of action, its structural alerts, based on the known activities of the broader imidazo[1,2-a]pyridine class, make it a compelling candidate for investigation. This guide provides a comprehensive framework for researchers to systematically characterize this and other novel compounds from this class, transforming them from simple molecules into powerful tools for biological discovery.
The following sections will detail a logical, step-by-step workflow for the evaluation and application of a putative chemical probe, grounded in the principles of scientific integrity and experimental rigor.[7][8]
Section 1: Initial Characterization and Quality Control of the Putative Probe
Before embarking on any biological investigation, it is imperative to ascertain the identity, purity, and stability of the chemical entity in hand. A suboptimal or impure compound can lead to misleading and irreproducible results.[8]
Protocol 1.1: Purity and Identity Confirmation
-
Identity Verification: Confirm the chemical structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The experimental data should be consistent with the expected structure.
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or a mass spectrometer. A purity of >95% is generally considered the minimum for a reliable chemical probe.
-
Solubility Determination: Assess the solubility of the compound in commonly used laboratory solvents, such as DMSO and aqueous buffers. This information is critical for preparing accurate stock solutions and for designing cell-based and biochemical assays.
-
Stability Analysis: Evaluate the stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, light exposure) over time. This can be monitored by re-analyzing the compound using HPLC at various time points.
Table 1: Example Quality Control Data for a Putative Chemical Probe
| Parameter | Method | Specification | Example Result |
| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with structure | Conforms |
| Purity | HPLC-UV/MS | > 95% | 98.7% |
| Solubility | Visual Inspection | > 10 mM in DMSO | 50 mM in DMSO |
| Stability | HPLC-UV | < 5% degradation over 24h | 1.2% degradation |
Section 2: Phenotypic Screening to Uncover Biological Activity
The initial step in characterizing a novel compound is to determine if it elicits a biological response in a relevant system. A phenotypic screen can provide valuable insights into the potential biological pathways modulated by the compound.[9]
Protocol 2.1: General Cell Viability Assay
This protocol describes a basic assay to determine the cytotoxic or cytostatic effects of the compound on a selected cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells.
-
Treatment: Add the diluted compound to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on resazurin reduction (e.g., alamarBlue™) or ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for a cell-based phenotypic screen.
Section 3: Target Deconvolution and Validation
A key step in elevating a bioactive compound to a chemical probe is the identification of its molecular target(s).
Conceptual Framework for Target Identification:
-
Affinity-based methods: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Genetic and genomic approaches: Techniques such as CRISPR/Cas9 screening or RNAi can be used to identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound.
-
Computational methods: In silico docking and target prediction algorithms can be used to generate hypotheses about potential targets based on the compound's structure.
Once a putative target is identified, it must be validated.
Protocol 3.1: Target Validation using Gene Knockdown
-
Select a suitable method: Choose an appropriate gene knockdown technique, such as siRNA or shRNA, for the target of interest.
-
Transfect/Transduce cells: Introduce the siRNA or shRNA into the chosen cell line to reduce the expression of the target protein. A non-targeting control should be used in parallel.
-
Confirm knockdown: Verify the reduction in target protein expression by Western blotting or qRT-PCR.
-
Assess compound sensitivity: Treat the knockdown and control cells with this compound and measure the cellular response (e.g., cell viability). A significant shift in the IC₅₀ in the knockdown cells compared to the control cells provides strong evidence that the compound acts through the targeted protein.
Caption: A generalized workflow for target validation.
Section 4: In Vitro and Cellular Target Engagement
A validated chemical probe must be shown to directly engage its target in both a simplified in vitro system and in the more complex cellular environment.[10]
Protocol 4.1: In Vitro Enzymatic Assay (Hypothetical Kinase Target)
This protocol assumes the identified target is a kinase.
-
Reagents: Obtain the purified recombinant kinase, its substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Reaction Setup: In a suitable assay plate, combine the kinase, the compound at various concentrations, and the substrate.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the enzyme activity against the compound concentration and determine the in vitro IC₅₀.
Protocol 4.2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.
Table 2: Example Data for a Chemical Probe
| Assay Type | Target | Metric | Value |
| Cell Viability | Cancer Cell Line X | IC₅₀ | 1.5 µM |
| In Vitro Kinase Assay | Kinase Y | IC₅₀ | 150 nM |
| Cellular Target Engagement (CETSA) | Kinase Y | ΔTₘ | +3.5 °C |
Section 5: The Critical Role of Controls
The use of appropriate controls is fundamental to building a robust scientific argument for the mechanism of action of a chemical probe.[7]
-
Positive Control: A known, well-characterized inhibitor or activator of the target should be used to confirm that the assay is performing as expected.
-
Negative Control: This is arguably the most important control. An ideal negative control is a close structural analog of the chemical probe that is inactive against the target. This helps to ensure that the observed biological effects are due to the on-target activity of the probe and not due to off-target effects or the chemical scaffold itself.
The journey of characterizing a novel compound like this compound as a chemical probe is a meticulous process that demands careful planning and execution. By following the principles and protocols outlined in this guide, researchers can build a solid foundation of evidence to support the use of their compound as a valuable tool for interrogating biological systems.
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How to use chemical probes. The Chemical Probes Portal. [Link]
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Best Practices for Chemical Probes. Alto Predict. [Link]
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2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride. MySkinRecipes. [Link]
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Cell-Based Assays Guide. Antibodies.com. [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. MDPI. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Chronic GPR30 Agonist Therapy Causes Regression in a Male Mouse Model of Progressive Heart Failure: Insights into Cellular Mechanisms. National Institutes of Health. [Link]
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Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
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Formulation of 8-Methylimidazo[1,2-a]pyridine hydrochloride for in vivo studies
Application Notes & Protocols
**Abstract
This document provides a comprehensive guide for the rational formulation of 8-Methylimidazo[1,2-a]pyridine hydrochloride, a member of the medicinally significant imidazo[1,2-a]pyridine class, for preclinical in vivo research.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4] Achieving reliable and reproducible in vivo data is critically dependent on the development of a stable, safe, and biocompatible dosing vehicle. This guide moves beyond simple recipes, explaining the causal reasoning behind formulation choices and providing detailed, step-by-step protocols for vehicle preparation and validation for oral, intravenous, and intraperitoneal administration routes.
Introduction: The Critical Role of Formulation
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, giving rise to numerous therapeutic agents and clinical candidates.[2][4][5] this compound, as a specific analogue, requires careful formulation to ensure its biological potential can be accurately assessed in vivo. An inappropriate vehicle can lead to poor bioavailability, erratic exposure, local tissue irritation, or vehicle-induced artifacts, confounding experimental results.[6]
As a hydrochloride salt of a likely weakly basic parent molecule, the compound's formulation strategy is dictated by its physicochemical properties, primarily its solubility and stability. This guide provides a systematic approach, beginning with essential pre-formulation characterization and culminating in route-specific protocols designed for scientific rigor.
Pre-Formulation Assessment: The Foundation of a Robust Dosing Vehicle
Before any vehicle is selected, a baseline understanding of the compound's properties must be established. This data-driven approach prevents a trial-and-error process and forms the basis of a self-validating formulation system.
Target Physicochemical Profile
The following parameters for this compound must be experimentally determined.
| Parameter | Method | Significance for Formulation |
| Aqueous Solubility | Kinetic or thermodynamic solubility assay in water, 0.9% Saline, and PBS (pH 7.4). | Determines if a simple aqueous vehicle is feasible or if co-solvents are required. |
| pH-Solubility Profile | Determine solubility across a physiologically relevant pH range (e.g., pH 2 to 8). | Critical for oral formulations (stomach vs. intestine) and for preventing precipitation in parenteral formulations upon injection into the bloodstream (pH ~7.4).[7] |
| pKa | Potentiometric titration or UV-spectrophotometry. | Predicts the ionization state at different physiological pHs, impacting solubility and membrane permeability. |
| LogP / LogD | HPLC-based or shake-flask method. | Indicates the lipophilicity of the compound, influencing absorption and the choice of solubilizing excipients. |
| Solution Stability | HPLC analysis of the compound in prospective vehicles over time at various temperatures (e.g., 4°C, RT). | Ensures the compound does not degrade in the vehicle prior to or during the study. |
Protocol: Preliminary Aqueous Solubility Assessment
This protocol establishes a baseline for solubility to guide vehicle selection.
-
Preparation: Prepare saturated solutions by adding an excess of this compound to 1 mL of each test solvent (e.g., Purified Water, 0.9% NaCl, PBS pH 7.4) in separate glass vials.
-
Equilibration: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated HPLC-UV method against a standard curve.
-
Analysis: Express solubility in mg/mL. This value will be the primary decision point for the formulation strategy.
Vehicle Selection Workflow
The results of the pre-formulation assessment guide the selection of an appropriate vehicle, as illustrated in the workflow below.
Caption: Vehicle selection decision workflow based on aqueous solubility.
Formulation Strategies & Protocols by Route of Administration
The choice of administration route is dictated by the experimental goal (e.g., assessing oral bioavailability vs. direct systemic exposure).
A. Oral (PO) Administration
Oral dosing is common for assessing absorption and bioavailability. The vehicle must be well-tolerated and maintain the compound in a state suitable for absorption.
Strategy 1: Aqueous Solution or Suspension (Preferred when possible)
-
Application: For compounds with sufficient aqueous solubility at the target dose or for water-insoluble compounds that can be uniformly suspended.
-
Protocol: 0.5% (w/v) Methylcellulose Suspension
-
Vehicle Prep: Slowly add 0.5 g of methylcellulose to 50 mL of hot water (~80°C) while stirring. Once dispersed, add 50 mL of cold water and continue stirring in an ice bath until a clear, viscous solution forms. Store at 4°C.
-
API Addition: Weigh the required amount of this compound.
-
Levigation: Create a smooth paste by adding a small volume of the methylcellulose vehicle to the powder.
-
Suspension: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.
-
Dosing: Stir the suspension continuously before and during dose administration to ensure homogeneity.
-
Strategy 2: Co-Solvent System
-
Application: For poorly soluble compounds requiring solubilization to achieve the desired dose concentration.
-
Protocol: 20% PEG-400 in Water
-
Solubilization: Weigh the required amount of this compound and place it in a sterile container.
-
Co-solvent Addition: Add a volume of Polyethylene Glycol 400 (PEG-400) equal to 20% of the final desired volume. Vortex or sonicate until the compound is fully dissolved.
-
Dilution: Add sterile water (or saline) to reach the final volume and mix thoroughly.
-
Validation: Visually inspect the final formulation for clarity and absence of precipitation.
-
B. Intravenous (IV) Administration
IV administration requires the most stringent formulation standards, including sterility, isotonicity, and physiological pH, to prevent hemolysis and vascular irritation.[7]
Strategy 1: Isotonic Saline Solution
-
Application: Only for compounds that are freely soluble in 0.9% NaCl at the target concentration.
-
Protocol: Formulation in 0.9% Saline
-
Dissolution: Weigh the API into a sterile vial. Aseptically add the required volume of sterile 0.9% Sodium Chloride for Injection, USP.
-
Mixing: Gently agitate until fully dissolved. Do not heat unless stability has been confirmed.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Pre-Dosing Check: Before administration, visually inspect for any particulates or precipitation.
-
Strategy 2: Advanced Co-Solvent System for Poor Solubility
-
Application: For compounds with poor aqueous solubility that require a robust vehicle for IV infusion. The DPP vehicle has been shown to be effective and well-tolerated for preclinical screening.[6][8]
-
Protocol: 20% DMA / 40% PG / 40% PEG-400 (DPP) Vehicle
-
Vehicle Prep: In a sterile container, combine 2 parts N,N-Dimethylacetamide (DMA), 4 parts Propylene Glycol (PG), and 4 parts Polyethylene Glycol 400 (PEG-400) by volume. Mix thoroughly.
-
Dissolution: Add the weighed this compound to the DPP vehicle. Vortex and/or sonicate until a clear solution is obtained.
-
Dosing: This vehicle is typically used for slow IV infusion. A pre-study tolerability test is mandatory.[6][8]
-
C. Intraperitoneal (IP) Administration
IP injection offers systemic exposure and is less technically demanding than IV, but the vehicle must be non-irritating to the peritoneal cavity.
-
Application: A common route for preclinical efficacy studies. Formulations are similar to IV but can sometimes tolerate slightly higher co-solvent concentrations.
-
Protocol: 10% DMSO / 40% PEG-400 / 50% Saline
-
Solubilization: Dissolve the API in Dimethyl Sulfoxide (DMSO).
-
Excipient Addition: Add the PEG-400 and mix well.
-
Final Dilution: Slowly add the 0.9% saline while vortexing to prevent precipitation. The final solution should be clear.
-
pH Check: Ensure the final pH of the formulation is within a tolerable range (pH 5-9).[7] Adjust with dilute HCl or NaOH only if absolutely necessary and if API stability is confirmed.
-
Vehicle Selection Summary and Tolerability
Recommended Vehicle Summary
| Vehicle Composition | Route(s) | Key Considerations |
| 0.9% NaCl or PBS, pH 7.4 | PO, IV, IP | Ideal choice if solubility permits. Must be sterile for parenteral routes.[9] |
| 0.5% Methylcellulose in Water | PO | Good for uniform suspensions. Requires constant stirring during dosing. |
| 20% PEG-400 in Water/Saline | PO, IP | Common co-solvent system. Check for complete dissolution. |
| 10% DMSO / 40% PEG-400 / 50% Saline | IP | Balances strong solubilizing power (DMSO) with better tolerability. |
| 20% DMA / 40% PG / 40% PEG-400 | IV | Excellent for poorly soluble compounds; designed to minimize cardiovascular effects associated with other vehicles.[6][8] Requires slow infusion. |
Protocol: Preliminary Vehicle Tolerability Study
Before initiating a full study, the chosen vehicle (without the API) must be tested in a small cohort of animals to ensure it does not produce adverse effects.
-
Animal Group: Use a small group of animals (n=2-3) of the same species, strain, and sex as the main study.
-
Administration: Administer the vehicle alone at the same volume and by the same route planned for the main study.
-
Observation: Closely monitor the animals for at least 4-24 hours. Observe for signs of distress, including lethargy, abnormal posture, injection site inflammation, agitation, or changes in breathing.
-
Decision: If any adverse effects are observed, the vehicle must be reformulated. If the vehicle is well-tolerated, it can proceed to the main study.
Causality, Best Practices, and Overall Workflow
Understanding Formulation Pitfalls
-
Disproportionation of HCl Salts: As a hydrochloride salt, the compound can revert to its less soluble free base form if the "microenvironmental pH" is raised above a critical point (pHmax).[10] This can be caused by alkaline excipients. For solid formulations, excipients like magnesium stearate and sodium croscarmellose should be used with caution as their carboxylate groups can accept a proton from the API, inducing disproportionation.[11][12]
-
Precipitation Upon Injection: A compound dissolved in a co-solvent system may precipitate when injected into the aqueous environment of the bloodstream. This is a major risk for IV dosing. It is prudent to perform an in vitro test by adding a small amount of the formulation to animal plasma to check for precipitation.[7]
-
Tonicity and pH: For parenteral routes (IV, IP), the formulation should be as close to isotonic and physiological pH (~7.4) as possible to minimize pain and tissue damage.[7]
Overall Formulation and Dosing Workflow
Caption: A systematic workflow from compound receipt to in vivo administration.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a rational, data-driven formulation. By first characterizing the compound's fundamental physicochemical properties, researchers can select the most appropriate vehicle from a range of options suitable for oral, intravenous, and intraperitoneal administration. Adherence to the detailed protocols and best practices outlined in this guide, including mandatory vehicle tolerability studies, will ensure the generation of high-quality, reproducible data, thereby enabling a clear assessment of the compound's biological activity.
References
-
Macala, M. K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. [Link]
-
Macala, M. K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. [Link]
-
John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique... Pharmaceutical Research. [Link]
-
John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. [Link]
-
Boston University IACUC. (2022). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
-
John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. [Link]
-
PubChem. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Gassen, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Prajapati, S. K., & Kumar, S. (2016). Excipients used in the Formulation of Tablets. Journal of Drug Delivery and Therapeutics. [Link]
-
Pharmaceutical Technology. (2016). Excipients for Formulation Success. Pharmaceutical Technology. [Link]
-
Ali, M. M., et al. (2006). Synthesis and SAR studies of very potent imidazopyridine antiprotozoal agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sharma, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
-
Szelenberger, R., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Van de Wouwer, M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]
-
Gholami, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Medicinal Chemistry. [Link]
-
Gad, S. C. (2007). GAD VEHICLES DATABASE. Charles River Laboratories. [Link]
-
Gholami, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences. [Link]
-
Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Kaur, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
-
de Souza, M. V. N., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society. [Link]
-
Singh, V., et al. (2013). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pharxmonconsulting.com [pharxmonconsulting.com]
- 12. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support guide for the synthesis of 8-Methylimidazo[1,2-a]pyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic compound. Imidazo[1,2-a]pyridines are a critical scaffold in medicinal chemistry, known for their diverse biological activities.[1][2][3] Achieving an efficient and reproducible synthesis is paramount for advancing research and development.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during this synthesis.
Core Synthesis Overview
The most common and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin (Chichibabin) reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] In this case, 2-amino-3-methylpyridine reacts with chloroacetone. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.
Reaction Mechanism
The reaction proceeds via a well-established mechanism:
-
N-Alkylation: The exocyclic nitrogen of 2-amino-3-methylpyridine acts as a nucleophile, attacking the α-carbon of chloroacetone to displace the chloride, forming an aminoketone intermediate.
-
Cyclization: The endocyclic pyridine nitrogen then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring.
Caption: Figure 1: Reaction Mechanism for 8-Methylimidazo[1,2-a]pyridine Synthesis.
Troubleshooting and FAQs
This section addresses the most frequent issues encountered during the synthesis. Each answer provides a scientific rationale and actionable steps for resolution.
Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?
A1: Low or no yield is a common but solvable issue often stemming from problems with reagents, reaction conditions, or the workup procedure.
-
Reagent Quality:
-
2-Amino-3-methylpyridine: This starting material can degrade over time. Ensure it is pure and dry. If it's discolored (dark brown/black), consider purification by recrystallization or distillation before use.
-
Chloroacetone: This reagent is a lachrymator and can be unstable. Use a freshly opened bottle or distill it under reduced pressure if you suspect degradation. It is also sensitive to water, which can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: This condensation reaction often requires heat to drive it to completion.[4] Refluxing in a suitable solvent like ethanol or acetone is a common strategy. If the reaction is run at too low a temperature, the rate of reaction will be impractically slow. Conversely, excessively high temperatures can promote polymerization or decomposition of chloroacetone.
-
Reaction Time: Incomplete reactions are a frequent source of low yields.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reflux period.
-
Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Anhydrous ethanol is a standard and effective choice. Using water as a solvent can sometimes be effective and environmentally friendly, but may require heating to dissolve the reactants.[1]
-
-
Workup and Isolation:
-
pH Adjustment: After the reaction, the mixture is typically basic. The product is an organic base, so it will be soluble in acidic aqueous solutions and insoluble in basic ones. Ensure you basify the solution sufficiently (pH > 9) with a base like sodium carbonate or sodium hydroxide before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification Losses: Significant product loss can occur during purification.[4] If using column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities.
-
Q2: My final product is impure. What are the likely side products and how can I minimize them?
A2: Impurities often arise from side reactions or incomplete reactions. Understanding these pathways is key to their prevention.
-
Common Side Products:
-
Unreacted Starting Materials: The most common impurity. This indicates the reaction has not gone to completion. The solution is to optimize reaction time and temperature as described in Q1.
-
Polymerization of Chloroacetone: Chloroacetone can self-condense or polymerize under basic conditions or at high temperatures. To mitigate this, add the chloroacetone slowly to the reaction mixture containing the aminopyridine, rather than the other way around.
-
Formation of Regioisomers: While the reaction to form 8-methyl- is generally favored, alkylation at other positions can occur, though this is less common for this specific substrate.
-
-
Mitigation and Purification Strategies:
-
Controlled Addition: Add the α-haloketone dropwise to the heated solution of the aminopyridine to maintain a low instantaneous concentration of the ketone, suppressing self-condensation.
-
Optimized Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the aminopyridine can help ensure the more sensitive chloroacetone is fully consumed.
-
Purification: The free base is often purified by column chromatography on silica gel before conversion to the hydrochloride salt. For the final salt, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) is highly effective at removing residual impurities.
-
| Impurity/Side Product | Likely Cause | Prevention & Mitigation Strategy |
| Unreacted 2-Amino-3-methylpyridine | Incomplete reaction; insufficient heating or time. | Increase reaction time and/or temperature; monitor by TLC. |
| Chloroacetone Polymers | High temperature; non-controlled addition. | Add chloroacetone dropwise to the reaction; avoid excessive temperatures. |
| Dimerization/Byproducts | Reaction conditions favoring side pathways. | Ensure optimal stoichiometry and temperature control. Purify via column chromatography or recrystallization. |
Table 1: Common Impurities and Mitigation Strategies
Q3: I'm having difficulty forming and isolating the hydrochloride salt. What should I do?
A3: The conversion of the free base to the hydrochloride salt is a critical step that can be problematic if not performed correctly.
-
Procedure:
-
Ensure your purified 8-Methylimidazo[1,2-a]pyridine free base is completely dry and dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol). You can also bubble dry HCl gas through the solution, though this is less common in a standard lab setting.
-
The hydrochloride salt should precipitate out of the solution as a solid.
-
-
Troubleshooting:
-
No Precipitation: If no solid forms, the solution may be too dilute. Try to carefully reduce the solvent volume under reduced pressure. Alternatively, the product may be too soluble in the chosen solvent. In this case, you can try adding a non-polar "anti-solvent" like hexane dropwise to induce precipitation.
-
Oily Product: If the product comes out as an oil instead of a solid, this is often due to residual water or other impurities. Ensure your free base and solvents are scrupulously dry. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If it remains an oil, you may need to re-purify the free base.
-
Hygroscopic Product: Hydrochloride salts can be hygroscopic. Filter the precipitated solid quickly and dry it thoroughly under high vacuum to prevent it from absorbing atmospheric moisture and becoming sticky.
-
Workflow for Troubleshooting Low Yield
This flowchart provides a systematic approach to diagnosing and solving yield issues in your synthesis.
Caption: Figure 2: Troubleshooting Workflow for Low Yield Synthesis.
Baseline Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Part A: Synthesis of 8-Methylimidazo[1,2-a]pyridine (Free Base)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-methylpyridine (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of aminopyridine).
-
Heat the mixture to reflux with stirring until the solid is fully dissolved.
-
Slowly add chloroacetone (1.05 eq) dropwise to the refluxing solution over 15 minutes.
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and basify to pH > 9 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the crude product by column chromatography on silica gel if necessary.
Part B: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether.
-
Dry the white solid under high vacuum to yield this compound.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
-
Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1833-1835. Retrieved from [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. Retrieved from [Link]
-
Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 67, 00017. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Sharma, V., & Kumar, V. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(28), 16483-16503. Retrieved from [Link]
Sources
Stability and storage conditions for 8-Methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support guide for 8-Methylimidazo[1,2-a]pyridine hydrochloride (CAS RN: 10518-86-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding its physical and chemical properties is paramount for obtaining reliable and reproducible results.
While specific, in-depth stability studies on this compound are not extensively published, this guide synthesizes data from structurally related compounds and established chemical principles to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] A temperature of 2-8°C is often recommended for similar heterocyclic compounds to minimize the rate of any potential degradation.[5] It is crucial to protect the compound from moisture, as hydrochloride salts can be hygroscopic.
Q2: How should I store solutions of this compound?
A2: The stability of solutions is highly dependent on the solvent, concentration, pH, and storage temperature. For short-term storage (days), solutions should be kept at 2-8°C. For longer-term storage (weeks to months), we recommend preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to conduct a stability test in your specific experimental buffer if the solution will be stored for an extended period.
Q3: Is this compound sensitive to light or air?
A3: While specific photostability data is not available, many complex organic molecules can be sensitive to light. Therefore, it is best practice to store the solid compound and its solutions in amber vials or containers wrapped in foil to protect them from light. The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, so minimizing headspace with an inert gas like argon or nitrogen before sealing the container for long-term storage is a prudent measure.
Q4: What are the visible signs of degradation?
A4: As a solid, any change in color (e.g., from white/off-white to yellow or brown), texture (e.g., clumping, signs of moisture), or the appearance of an unusual odor may indicate degradation. For solutions, the appearance of cloudiness, precipitation, or a color change would suggest instability. If degradation is suspected, it is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use.
Handling and Use
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][7] If you are handling large quantities or there is a risk of generating dust, a NIOSH-approved respirator is recommended.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Q6: What solvents are suitable for dissolving this compound?
A6: As a hydrochloride salt, this compound is expected to have good solubility in polar solvents such as water, ethanol, methanol, and DMSO. Solubility in non-polar organic solvents is likely to be limited. Always perform a small-scale solubility test before preparing a stock solution.
Q7: Are there any known chemical incompatibilities?
A7: Avoid strong oxidizing agents and strong bases.[3] As a hydrochloride salt, it will react with strong bases to deprotonate the molecule, which may affect its stability and solubility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Inaccurate concentration of stock solution. 3. Solution instability in experimental buffer. | 1. Verify the purity of the solid compound using an appropriate analytical method (e.g., NMR, LC-MS). 2. Prepare a fresh stock solution from a new vial of the compound. 3. Assess the stability of the compound in your experimental buffer over the time course of your experiment. |
| Precipitation in stock solution | 1. Exceeded solubility limit. 2. Change in temperature affecting solubility. 3. Degradation product precipitating out. | 1. Gently warm the solution and vortex to aid dissolution. If precipitation persists, the concentration may be too high. 2. Ensure the solution is stored at a constant, appropriate temperature. 3. If the precipitate does not redissolve upon warming, it may be a degradation product. Prepare a fresh solution. |
| Discoloration of solid or solution | 1. Oxidation or other chemical degradation. 2. Exposure to light. 3. Contamination. | 1. Discard the discolored material. 2. Ensure the compound and its solutions are always protected from light. 3. Review handling procedures to prevent contamination. |
Experimental Workflows and Diagrams
Recommended Storage and Handling Workflow
The following diagram outlines the recommended workflow for receiving, storing, and preparing solutions of this compound to maintain its integrity.
Caption: Troubleshooting decision tree for inconsistent results.
References
- C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)-methylamine dihydrochloride Safety Data Sheet. (2019). Capot Chemical Co., Ltd.
- Mondal, S., & Jana, C. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 836-855.
- Pyridine hydrochloride Safety D
- Pyridine Safety D
- 8-METHYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID Safety D
- Linton, A. B., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(20), 7317-7332.
- Request PDF: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2011).
- Brown, K. L., & Kallen, R. G. (1983). Degradation of alkyl(pyridine)cobaloximes to derivatives of imidazo[1,2-.alpha.]pyridine. Inorganic Chemistry, 22(13), 1915-1920.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride Safety D
- Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22176.
- de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 31(1), 123.
- Abrahams, K. A., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(15), 6859-6868.
-
8-Hydroxyimidazo[1,2-a]pyridine, HCl. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Singh, V., & Kaur, M. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds, 14(3), 207-224.
- Singh, V., & Kaur, M. (2018).
- Mohammadi-Far, A., et al. (2020). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 17(5), 586-596.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. capotchem.cn [capotchem.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of your synthesis and optimize your experimental outcomes. Our approach is rooted in mechanistic understanding to provide you with not just solutions, but also a deeper insight into the underlying chemistry.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 8-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-amino-3-methylpyridine with a suitable C2-synthon, most commonly an α-halocarbonyl compound like chloroacetaldehyde or its equivalents. While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity.
A prevalent method for constructing the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component condensation.[1] This reaction is highly efficient but can also be prone to side reactions if not carefully controlled.
This guide will focus on troubleshooting issues arising from the quality of starting materials, reaction conditions, and the inherent reactivity of the intermediates.
II. Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of 8-methylimidazo[1,2-a]pyridine can often be traced back to the quality of the starting materials or suboptimal reaction conditions.
-
Purity of 2-amino-3-methylpyridine: The commercial availability of 2-amino-3-methylpyridine can sometimes be a source of isomeric impurities, primarily 2-amino-5-methylpyridine. This impurity arises from the Chichibabin amination of 3-picoline, which can produce a mixture of isomers.[2][3] The presence of 2-amino-5-methylpyridine will lead to the formation of the isomeric byproduct 6-methylimidazo[1,2-a]pyridine, which can be difficult to separate from your desired product and will lower the isolated yield of the 8-methyl isomer.
-
Troubleshooting:
-
Verify Starting Material Purity: Always characterize your starting 2-amino-3-methylpyridine by ¹H NMR and GC-MS to check for the presence of the 2-amino-5-methylpyridine isomer before starting your reaction.
-
Purification of Starting Material: If significant isomeric impurity is detected, consider purifying the 2-amino-3-methylpyridine by fractional distillation or column chromatography.
-
-
-
Reaction with α-Halocarbonyls: When using α-halocarbonyl compounds, their stability and purity are crucial. These reagents can be lachrymatory and prone to self-condensation or decomposition.
-
Troubleshooting:
-
Use Freshly Distilled Reagents: Use freshly distilled or newly purchased α-halocarbonyl reagents to minimize the impact of degradation products.
-
Consider an in-situ Generation: Some protocols generate the reactive α-halocarbonyl species in situ to avoid handling the unstable reagent directly.
-
-
-
Groebke-Blackburn-Bienaymé (GBB) Reaction Conditions: The GBB reaction is sensitive to stoichiometry, catalyst, and solvent.
-
Troubleshooting:
-
Catalyst Choice: While various catalysts can be used, scandium triflate is often effective.[1]
-
Solvent: Polar, protic solvents like methanol or ethanol are generally preferred.
-
Stoichiometry: Ensure precise equimolar ratios of the three components (2-amino-3-methylpyridine, aldehyde, and isocyanide) are used.
-
-
Q2: I'm observing an unexpected isomer in my final product. How can I identify and prevent it?
The most common isomeric impurity is 6-methylimidazo[1,2-a]pyridine.
-
Source of the Isomer: As mentioned, this isomer originates from the 2-amino-5-methylpyridine impurity in your starting material. The cyclization of 2-amino-5-methylpyridine with an appropriate C2-synthon will yield the 6-methyl isomer.
-
Identification:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring will differ between the 8-methyl and 6-methyl isomers. Specifically, the coupling patterns and chemical shifts of the protons at positions 5, 6, and 7 will be distinct.
-
LC-MS: The two isomers will have the same mass, but may have slightly different retention times on a liquid chromatography column.
-
-
Prevention and Mitigation:
-
High-Purity Starting Materials: The most effective way to prevent the formation of the 6-methyl isomer is to use highly pure 2-amino-3-methylpyridine.
-
Chromatographic Separation: If the isomeric byproduct is formed, careful column chromatography is typically required for separation. A non-polar to polar solvent gradient (e.g., hexane/ethyl acetate) on silica gel can often resolve the two isomers.
-
Q3: My reaction mixture turns dark and I see multiple spots on TLC, some of which are polymeric. What is happening?
The formation of dark, polymeric material is often a sign of side reactions involving the aldehyde component or the product itself under harsh conditions.
-
Aldehyde Self-Condensation: Aldehydes, especially in the presence of acid or base catalysts, can undergo self-condensation reactions (e.g., aldol condensation) to form colored, high-molecular-weight byproducts.
-
Product Decomposition: Imidazo[1,2-a]pyridines can be susceptible to polymerization or degradation under strongly acidic or high-temperature conditions.
-
Troubleshooting:
-
Control Reaction Temperature: Avoid excessive heating. Many imidazo[1,2-a]pyridine syntheses can be run at room temperature or with gentle warming.
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst to avoid unwanted side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.
-
Q4: I'm attempting a synthesis analogous to Zolpidem and observing unexpected byproducts. What could they be?
In the synthesis of more complex imidazo[1,2-a]pyridines, such as precursors to Zolpidem, other side reactions can become prominent.
-
Dimer Formation: Dimeric byproducts can form, for instance, through the reaction of two molecules of the imidazo[1,2-a]pyridine core. One such reported impurity in Zolpidem synthesis is bis(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine) methane.[4]
-
Mannich-type Reactions: The 3-position of the imidazo[1,2-a]pyridine ring is nucleophilic and can participate in Mannich-type reactions with aldehydes and amines present in the reaction mixture, leading to the formation of aminoalkylated side products.[5]
-
Troubleshooting:
-
Careful Control of Stoichiometry: Ensure that the aldehyde is not used in large excess, as this can promote Mannich-type side reactions.
-
Stepwise Synthesis: For complex molecules, a stepwise approach where the imidazo[1,2-a]pyridine core is first synthesized and purified before subsequent functionalization can minimize the formation of these types of byproducts.
-
III. Reaction Mechanisms: The Root of Side Products
A clear understanding of the reaction mechanisms is paramount for effective troubleshooting.
Desired Reaction Pathway (Tschitschibabin-type Cyclization)
The reaction of 2-amino-3-methylpyridine with an α-halocarbonyl typically proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration.
Caption: Desired reaction pathway for 8-methylimidazo[1,2-a]pyridine synthesis.
Side Reaction: Isomer Formation
The presence of 2-amino-5-methylpyridine in the starting material leads to the formation of the 6-methyl isomer through the same reaction pathway.
Caption: Formation of the 6-methyl isomer from an impure starting material.
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 8-Methylimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the α-halocarbonyl reagent (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the α-halocarbonyl. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Troubleshooting Guide Summary
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Isomeric impurity in starting material | Characterize and purify 2-amino-3-methylpyridine before use. |
| Degradation of α-halocarbonyl | Use fresh or distilled reagent. | |
| Suboptimal GBB reaction conditions | Optimize catalyst, solvent, and stoichiometry. | |
| Isomeric Byproduct | 2-amino-5-methylpyridine impurity | Use high-purity starting material; separate isomers by chromatography. |
| Dark/Polymeric Mixture | Aldehyde self-condensation; product degradation | Control temperature, optimize catalyst loading, use an inert atmosphere. |
| Unexpected Complex Byproducts | Dimerization, Mannich-type reactions | Control stoichiometry, consider a stepwise synthetic route. |
V. Concluding Remarks
The successful synthesis of 8-methylimidazo[1,2-a]pyridine hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control measures. The purity of the starting 2-amino-3-methylpyridine is of paramount importance to avoid the formation of hard-to-separate isomeric byproducts. By carefully monitoring reaction conditions and being aware of the potential for dimerization and other side reactions, researchers can significantly improve the yield and purity of their desired product. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these strategies to your specific experimental context.
VI. References
-
Zolpidem - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Sumalatha, Y., Reddy, P. P., Reddy, R., & Satyanarayana, B. (2011). Synthesis and spectral characterization of process-related substances to the hypnotic agent zolpidem. Arkivoc, 2011(6), 143-151.
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
-
Chichibabin reaction - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
-
Abramovitch, R. A., Helmer, F., & Saha, J. G. (1964). 2-Amino-5-methylpyridine. Canadian Journal of Chemistry, 42(4), 970-971.
-
Levin, I. I. (1966). Modified chichibabin reaction, and novel pyridine derivatives. U.S. Patent 3,239,528.
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 3. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in 8-Methylimidazo[1,2-a]pyridine hydrochloride assays
Welcome to the technical support center for assays involving 8-Methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of obtaining consistent and reliable data. Inconsistent results can stem from a multitude of factors, from subtle variations in protocol execution to the inherent physicochemical properties of the compound itself. This resource provides a structured approach to identifying and resolving common issues through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Here, we address some of the more common and straightforward questions that arise during the handling and use of this compound in assays.
Q1: My stock solution of this compound appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation is often indicative of solubility issues. This compound, like many small molecules, can have limited aqueous solubility, which can be influenced by pH and temperature.[1][2]
-
Immediate Action: Gently warm the solution to 37°C and vortex to see if the compound redissolves.
-
For Future Preparations: Consider preparing the stock solution in a solvent such as DMSO before diluting it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts. Always run a vehicle control with the same final solvent concentration.
Q2: I am observing high background fluorescence in my assay wells, even in the controls without the compound. What are the likely causes?
A2: High background fluorescence can originate from several sources. It's crucial to systematically investigate each possibility.
-
Autofluorescence of Biomolecules: Biological samples can contain molecules that fluoresce at the same wavelength as your reporter dye.[3][4]
-
Compound Interference: Imidazopyridine derivatives themselves can be fluorescent.[5]
-
Contaminated Reagents: Buffers, solvents, or even the microplates themselves can be sources of fluorescent contaminants.
Troubleshooting Steps:
-
Run a "buffer only" control to check for contamination in the assay buffer.
-
Run a "compound only" control (in assay buffer without the enzyme or other biological components) to assess the intrinsic fluorescence of this compound at your working concentrations.
-
If using cell-based assays, run a "cells only" control to measure the autofluorescence of the cells.
Q3: My positive and negative controls are not performing as expected. What does this indicate?
A3: Control failure is a critical indicator of a systemic issue with the assay.
-
Negative Control Shows Signal: This could be due to contamination of reagents or non-specific binding.[6]
-
Positive Control Shows No or Low Signal: This suggests a problem with a critical reagent, such as a degraded enzyme or substrate, or an issue with the instrument settings.[6]
Refer to the detailed troubleshooting guides below for a systematic approach to diagnosing control failures.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Variability Between Replicates
High variability between technical or biological replicates is a common challenge that undermines the statistical significance of your results. This guide provides a systematic approach to identifying and addressing the root causes.
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start -> pipetting [label="Is pipetting accurate?"]; pipetting -> reagents [label="Yes"]; reagents -> plate_effects [label="Yes"]; plate_effects -> instrument [label="Yes"]; instrument -> resolution [label="Yes"]; } }
Caption: A decision tree for troubleshooting high replicate variability.
Step-by-Step Protocol for Reducing Variability:
-
Pipetting Technique: Inconsistent pipetting is a primary source of error.
-
Action: Ensure all pipettes are calibrated. For small volumes, use positive displacement pipettes or reverse pipetting techniques. When adding reagents to a 96-well plate, avoid touching the sides of the wells.
-
Rationale: Minor inaccuracies in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in reaction rates.
-
-
Reagent Preparation and Handling:
-
Action: Always vortex stock solutions before making dilutions. Ensure all components are fully dissolved. Prepare fresh dilutions of critical reagents for each experiment.
-
Rationale: Incomplete mixing or degradation of reagents can lead to concentration gradients across your assay plate.[6]
-
-
Plate and Incubation Conditions:
-
Action: Be mindful of "edge effects" where wells on the perimeter of the plate evaporate more quickly. Consider not using the outer wells or filling them with buffer. Ensure the plate is incubated at a uniform temperature.
-
Rationale: Temperature gradients across the plate can lead to variations in enzyme activity.
-
-
Data Acquisition:
-
Action: Before reading the plate, visually inspect for bubbles in the wells, which can interfere with optical measurements. Ensure the plate reader settings (e.g., gain, read height) are optimized and consistent for every run.
-
Rationale: Bubbles can scatter light, leading to erroneous readings in fluorescence or absorbance assays.
-
Guide 2: Investigating Assay Interference from this compound
The chemical structure of this compound suggests a potential for direct interference with common assay technologies, particularly those relying on fluorescence or enzymatic reactions.
Potential Sources of Interference:
| Interference Type | Potential Cause | Recommended Control Experiment |
| Fluorescence Quenching or Enhancement | The compound absorbs light at the excitation or emission wavelength of the fluorophore, or it has intrinsic fluorescent properties.[3][7] | Run a "compound + fluorophore" control without the enzyme to see if the compound alters the fluorescence of the product. |
| Non-specific Enzyme Inhibition | The compound may inhibit the enzyme through mechanisms other than binding to the active site, such as aggregation.[7] | Test for inhibition in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. |
| Light Scattering | At higher concentrations, the compound may precipitate in the assay buffer, leading to light scattering that can be misinterpreted as a signal. | Measure the absorbance of the compound in the assay buffer at a wavelength outside of its known absorbance spectrum. An increase in absorbance with concentration can indicate scattering. |
Experimental Workflow for Deconvoluting Interference:
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start -> fluorescence_check; fluorescence_check -> quenching_check; quenching_check -> aggregation_check; aggregation_check -> orthogonal_assay; orthogonal_assay -> conclusion; } }
Caption: A workflow for identifying the source of assay interference.
Guide 3: Validating Your Assay for Robustness
A robust assay should be insensitive to small, deliberate variations in method parameters, ensuring reproducibility across different experiments and even different labs.[8][9]
Key Parameters for Robustness Testing:
| Parameter | Variation to Test | Acceptance Criteria |
| pH of Assay Buffer | ± 0.2 pH units | IC50 value should not change by more than 2-fold. |
| Incubation Time | ± 10% of standard time | Z'-factor remains > 0.5. |
| Reagent Concentrations | ± 5% for enzyme and substrate | Signal-to-background ratio remains within 20% of the standard condition. |
Protocol for a Simple Robustness Study:
-
Define Standard Conditions: Clearly document your standard assay protocol.
-
Vary One Parameter at a Time: For each parameter listed in the table above, perform the assay with the specified variations.
-
Analyze the Data: Calculate the key performance metrics (e.g., IC50, Z'-factor, signal-to-background) for each condition.
-
Evaluate and Refine: If a small change in a parameter leads to a significant change in the results, your assay is not robust. Consider optimizing that parameter to find a more stable operating range.
References
-
Adam B Shapiro. (2015). What are the disadvantages of using a fluorogenic substrate for screening?. ResearchGate. [Link]
-
Finetti, F., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Scott, J. E., et al. (2013). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. [Link]
-
Jain, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. ResearchGate. [Link]
-
Seidl, C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. [Link]
-
Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
-
Sardar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
MB. (n.d.). Assay Troubleshooting. MB - About. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Lavate, S. M. (2013). Analytical method validation: A brief review. ResearchGate. [Link]
-
Shah, P. (2014). Validation of Analytical Methods. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride. MySkinRecipes. [Link]
-
Melomed, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Azure Biosystems. [Link]
-
Singh, P., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]
-
Solaire, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Mowbray, C. E., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]
-
de F. Alves, M. B., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Al-wsabie, A. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
De Rycker, M., et al. (2019). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm. [Link]
Sources
- 1. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. wjarr.com [wjarr.com]
Technical Support Center: Optimizing Reaction Conditions for 8-Methylimidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of 8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The presence of the 8-methyl group can subtly influence the electronic and steric properties of the imidazo[1,2-a]pyridine core, leading to unique challenges and optimization requirements compared to its unsubstituted parent. This document provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired synthetic outcomes.
Section 1: General Troubleshooting & FAQs
This section addresses broad, common issues encountered during the functionalization of the 8-methylimidazo[1,2-a]pyridine core.
Question 1: My functionalization reaction on 8-methylimidazo[1,2-a]pyridine is not proceeding, or the yield is very low. Where should I start my troubleshooting?
Answer: A stalled reaction or low yield is a common problem that can often be resolved by systematically evaluating the core reaction parameters. The C-H functionalization of imidazo[1,2-a]pyridines is most commonly directed to the C3 position due to its high electron density and nucleophilicity.[1] However, several factors can impede this reactivity.
Causality-Driven Troubleshooting Workflow:
-
Reagent & Solvent Integrity:
-
Solvents: Ensure solvents are anhydrous, especially for transition-metal-catalyzed reactions (e.g., Palladium, Copper) where water can lead to catalyst decomposition or promote side reactions.[2]
-
Reagents: Verify the purity and activity of your starting materials and reagents. The 8-methylimidazo[1,2-a]pyridine starting material should be pure. Coupling partners (e.g., boronic acids, alkyl halides) can degrade over time.
-
-
Atmospheric Conditions:
-
Many cross-coupling reactions, particularly those involving palladium or copper catalysts, are sensitive to oxygen.[2][3] Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly before use. Conversely, some oxidative coupling reactions explicitly require air or an oxidant.[3]
-
-
Catalyst Activity & Loading:
-
Pre-catalyst Activation: Is your catalyst active? Some palladium pre-catalysts require an activation step.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to more side products. Start with the literature-recommended loading and adjust systematically.
-
-
Temperature & Reaction Time:
-
These parameters are often linked. A reaction that is sluggish at a lower temperature may proceed to completion with gentle heating or an extended reaction time. However, excessive heat can cause decomposition of reagents or products. Monitor the reaction by TLC or LC-MS at regular intervals to establish a reaction profile.
-
Below is a workflow diagram to guide your initial troubleshooting process.
Caption: General troubleshooting workflow for functionalization reactions.
Question 2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
Answer: The formation of multiple products often points to issues with regioselectivity or over-reaction.
-
Regioselectivity: While C3 is the most electronically favored position for functionalization, other positions on the pyridine ring (C5, C6, C7) can also react under certain conditions, particularly in transition-metal-catalyzed C-H activation.[4][5] The 8-methyl group does not sterically hinder the C3 position, but it can electronically influence the pyridine ring, potentially altering the reactivity of the C5, C6, and C7 positions.
-
Homocoupling: In cross-coupling reactions (e.g., Suzuki, Heck), homocoupling of your coupling partner (e.g., boronic acid) can occur, especially if the catalytic cycle is inefficient.
-
Di-functionalization: It is possible, though less common, to achieve di-functionalization, especially if a large excess of the coupling partner and extended reaction times are used.
-
Decomposition: The imidazo[1,2-a]pyridine core is generally stable, but sensitive functional groups on either the substrate or coupling partner may degrade under the reaction conditions.
To diagnose this, isolate and characterize the major side products. This information will provide crucial clues about the competing reaction pathways and guide your optimization strategy.
Section 2: Troubleshooting Specific Functionalization Reactions
This section provides targeted advice for common classes of reactions used to functionalize 8-methylimidazo[1,2-a]pyridine.
Question 3: My Palladium-catalyzed C3-arylation (e.g., Suzuki or direct C-H arylation) of 8-methylimidazo[1,2-a]pyridine is inefficient. How can I improve the yield?
Answer: Palladium-catalyzed C-H arylation is a powerful tool for functionalizing imidazo[1,2-a]pyridines.[6] However, its success is highly dependent on the fine-tuning of several components.
Key Optimization Parameters for Pd-Catalyzed Arylation:
| Parameter | Common Choices & Rationale | Troubleshooting Tips |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃. These are common pre-catalysts that form the active Pd(0) species in situ. | If using Pd(OAc)₂, ensure it is fresh; it can degrade to palladium black. Using a pre-formed catalyst like Pd(PPh₃)₄ can sometimes be more reliable. |
| Ligand | PPh₃, P(o-tol)₃, Xantphos, Buchwald-type ligands. The ligand stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands often promote C-H activation. | Ligand choice is critical. If PPh₃ fails, try a bulkier ligand to promote reductive elimination. Buchwald ligands are often effective but can be expensive. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOAc. The base is crucial for the C-H activation step or for the transmetalation step in Suzuki coupling. | Carbonate bases are common, but sometimes a non-nucleophilic organic base like DBU or a weaker base like KOAc is required to prevent side reactions. Cs₂CO₃ is more soluble and often more effective than K₂CO₃. |
| Solvent | Toluene, Dioxane, DMF, DMAc. The solvent must solubilize all components and be stable at the reaction temperature. | Aprotic polar solvents like DMF or DMAc can often accelerate the reaction but can be difficult to remove. Toluene and dioxane are excellent, less polar alternatives. |
| Additive | Pivalic acid (PivOH), Ag₂CO₃. Pivalic acid can act as a proton shuttle in C-H activation. Silver salts can act as oxidants or halide scavengers. | If you suspect the C-H activation step is the bottleneck, adding a catalytic amount of pivalic acid can be highly beneficial.[6] |
Experimental Protocol: Optimized C3-Arylation via Direct C-H Functionalization
-
To an oven-dried Schlenk tube, add 8-methylimidazo[1,2-a]pyridine (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and K₂CO₃ (2.0 eq).
-
Seal the tube with a rubber septum and purge with argon for 10-15 minutes.
-
Add degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for direct C-H arylation.
Question 4: I am attempting a visible-light photoredox reaction for C3-functionalization, but it's not working. What are the critical parameters for these reactions?
Answer: Visible-light photoredox catalysis offers a mild and powerful alternative to traditional transition-metal catalysis for C-H functionalization.[7][8] Success in these reactions hinges on the precise interplay of light, photocatalyst, and reagents.
Critical Parameters for Photoredox Catalysis:
-
Photocatalyst Selection: The photocatalyst (e.g., Eosin Y, Rose Bengal, Ru(bpy)₃²⁺, organic dyes) must absorb light at the wavelength emitted by your light source.[7][8] Its redox potential must also be suitable for the desired single-electron transfer (SET) process with your substrate or radical precursor.
-
Light Source: The wavelength and intensity of your light source are critical. Blue LEDs are commonly used as they are energy-efficient and match the absorption spectra of many common photocatalysts.[7] Ensure the reaction vessel is positioned close to the light source for maximum irradiation.
-
Solvent and Degassing: Solvents should be transparent to the wavelength of light being used. More importantly, dissolved oxygen can quench the excited state of the photocatalyst, killing the reaction. Thoroughly degassing the solvent and running the reaction under an inert atmosphere is often mandatory.
-
Radical Precursor: Many photoredox reactions proceed via a radical mechanism.[8][9] The choice and stability of the radical precursor are key. For example, in a trifluoromethylation reaction, the source of the CF₃ radical (e.g., CF₃SO₂Na) must be competent.[7]
Troubleshooting Checklist for Photoredox Reactions:
-
No Reaction:
-
Is your light source working and emitting at the correct wavelength?
-
Is your photocatalyst correct for the transformation and light source?
-
Is the system thoroughly deoxygenated? Try longer degassing times or use the freeze-pump-thaw method.
-
-
Low Yield:
-
Increase the reaction time. Photoredox reactions can sometimes be slow.
-
Adjust the concentration. Overly concentrated solutions can sometimes inhibit light penetration.
-
Screen different solvents. A change in polarity can influence the efficiency of the SET process.
-
Consider adding a co-catalyst or additive if suggested in the literature procedure.
-
Section 3: Protocol Optimization Strategies
Question 5: How do I systematically optimize a new functionalization reaction for 8-methylimidazo[1,2-a]pyridine?
Answer: A systematic, one-variable-at-a-time approach is often effective. However, for more complex systems, a Design of Experiments (DoE) approach can be more efficient.
Systematic Optimization Workflow:
-
Establish a Baseline: Start with a literature procedure for a similar substrate. This provides your baseline conditions (catalyst, solvent, base, temperature).
-
Screen Key Parameters: Identify the most influential parameters. For a cross-coupling reaction, these are typically the catalyst, ligand, base, and solvent.
-
Vary One Parameter at a Time:
-
Solvent Screen: Run the reaction in 3-5 different anhydrous solvents (e.g., Toluene, Dioxane, DMF, MeCN) while keeping all other parameters constant.
-
Base Screen: Using the best solvent from the previous step, screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU).
-
Ligand/Catalyst Screen: If applicable, screen a small library of ligands or different catalyst sources.
-
Temperature Optimization: Once you have a good combination of the above, investigate the effect of temperature (e.g., room temp, 60 °C, 80 °C, 100 °C).
-
-
Confirmation Run: Perform the reaction using the fully optimized conditions to confirm the improved yield and purity.
This structured approach minimizes wasted effort and provides clear data on how each parameter affects the reaction outcome.
References
-
Wei, W., Wen, J., & Wang, H. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(21), 7247. [Link]
-
Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Wang, H., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]
-
Tran, N. M. H., & Hamze, A. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Hajra, A., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Safaei-Ghomi, J., & Eshteghal, F. (2019). Synthesis of Highly Functionalized Imidazopyridine. Polycyclic Aromatic Compounds, 41(5), 1056-1064. [Link]
-
Antoulinakis, E. G., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 9(7), 681-686. [Link]
-
Sahu, S., et al. (2020). Recent Developments in Transition‐Metal‐Catalyzed Regioselective Functionalization of Imidazo[1, 2‐a]pyridine. The Chemical Record, 20(9), 920-941. [Link]
-
Singh, A., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(16), 3365-3369. [Link]
-
Sharma, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. International Journal of Molecular Sciences, 24(13), 10967. [Link]
-
Saliou, C., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]
-
Singh, A., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
-
Zhang, J., et al. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. Chinese Journal of Organic Chemistry. [Link]
-
Sahu, S., et al. (2020). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. The Chemical Record. [Link]
-
Lee, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5- a ]pyrimidines. The Journal of Organic Chemistry. [Link]
-
Glavač, D., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3371. [Link]
-
Reddy, T. R., & Ghorai, P. (2017). Copper-Catalyzed Oxidative C H Amination: Synthesis of Imidazo[1,2- a ]-N-Heterocycles from N-Heteroaryl Enaminones. Chemistry – An Asian Journal. [Link]
-
Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
-
Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4782. [Link]
-
Wei, W., Wen, J., & Wang, H. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Sharma, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5763-5770. [Link]
-
Hajra, A., et al. (2022). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Request PDF. [Link]
-
Balaji, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38481-38493. [Link]
-
Shi, X., & Mei, H. (2023). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Chinese Chemical Letters. [Link]
-
Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 497, 01005. [Link]
-
Jana, S., & Ghorai, P. (2023). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 8-Methylimidazo[1,2-a]pyridine Hydrochloride Degradation Pathways
Welcome to the technical support center for 8-Methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction to the Stability of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to degradation under various environmental conditions.[2] Understanding these degradation pathways is crucial for the development of stable formulations and for the accurate interpretation of experimental data. This guide will focus on the specific degradation pathways of this compound, drawing parallels from well-studied analogous compounds such as Zolpidem.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound solution is showing unexpected peaks in the chromatogram after storage. What could be the cause?
Unexpected peaks in your chromatogram are often indicative of degradation. The appearance of these new peaks depends on the storage conditions of your solution. The most common culprits are exposure to light, elevated temperatures, non-neutral pH, or the presence of oxidizing agents.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Has the solution been protected from light? Imidazo[1,2-a]pyridine derivatives are known to be photosensitive.[3][4]
-
Temperature: Was the solution stored at the recommended temperature? Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
pH of the Medium: What is the solvent or buffer system? The stability of the compound can be pH-dependent.
-
Atmosphere: Was the container sealed properly? Exposure to oxygen in the air can lead to oxidative degradation.
-
-
Analyze the New Peaks:
-
Use a stability-indicating method, such as a gradient HPLC-UV or UPLC-MS/MS, to resolve the parent compound from the new peaks.
-
Characterize the new peaks using mass spectrometry (MS) to determine their molecular weights. This information is critical for identifying the degradation products and elucidating the degradation pathway.
-
FAQ 2: I am observing degradation of my compound under acidic or basic conditions. What is the likely degradation pathway?
While the imidazo[1,2-a]pyridine core is relatively stable, forced degradation studies on analogous compounds like Zolpidem have shown that under harsh acidic or basic conditions, particularly with heating, degradation can occur. For this compound, which lacks an easily hydrolyzable side chain like Zolpidem's amide group, the degradation is more likely to involve the core heterocyclic ring system.
Plausible Mechanism: Hydrolytic Degradation
Under strong acidic or basic conditions, the imidazo[1,2-a]pyridine ring can undergo hydrolysis, although this typically requires more forcing conditions than side-chain hydrolysis.[5] The imidazole ring is generally more susceptible to cleavage than the pyridine ring.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atoms in the ring can make the carbon atoms more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the electron-deficient carbon atoms of the heterocyclic system.
Troubleshooting and Mitigation:
-
pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7) for optimal stability, unless your experimental protocol requires otherwise.
-
Temperature Management: Avoid heating solutions of this compound in strongly acidic or basic media.
-
Buffer Selection: Use appropriate buffer systems to maintain a stable pH.
FAQ 3: My compound appears to be degrading even when stored in a neutral buffer and protected from light. What other factors could be at play?
If hydrolytic and photolytic degradation have been ruled out, oxidative degradation is a strong possibility. The imidazole ring, in particular, can be susceptible to oxidation.[6]
Plausible Mechanism: Oxidative Degradation
Oxidation can be initiated by atmospheric oxygen (autoxidation) or by the presence of oxidizing agents. Peroxides, which can be present as impurities in some solvents (e.g., THF, ethers), are common culprits. The degradation can lead to the formation of N-oxides or ring-opened products. Studies on similar compounds have shown that oxidation can occur at the piperazine ring in related structures.[7]
Troubleshooting and Mitigation:
-
Use High-Purity Solvents: Ensure that your solvents are free from peroxides and other oxidizing impurities.
-
Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: If compatible with your experimental setup, the addition of a small amount of an antioxidant may be considered for formulation development.
FAQ 4: I need to perform forced degradation studies on this compound. What conditions should I use?
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8] Based on ICH guidelines and studies on related compounds, the following conditions are recommended:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C | Ring Hydrolysis |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C | Ring Hydrolysis |
| Oxidation | 3% to 30% H₂O₂ at room temperature | N-oxidation, Ring Opening |
| Thermal Degradation | Dry heat at 60-80°C | General Decomposition |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage, oxidation |
Note: The severity of the conditions and the duration of the study should be adjusted to achieve a target degradation of 5-20%.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
For the hydrolytic samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualization of Degradation Pathways
Predicted Degradation Pathways
Based on the known reactivity of the imidazo[1,2-a]pyridine scaffold, the following degradation pathways are proposed for this compound.
Caption: Predicted degradation pathways for 8-Methylimidazo[1,2-a]pyridine.
Experimental Workflow for Degradation Studies
Caption: Workflow for forced degradation studies and method development.
References
-
Pushpalatha, P., Sarin, R. K., Idris, M., Rao, M. A., Baggi, T. R. R., & Varma, M. S. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC. Journal of Chemical Metrology, 6(1), 1-8. Available at: [Link]
-
Sravan, U. S., et al. (2014). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 6(7), 2009-2019. Available at: [Link]
-
Malešević, M., et al. (2015). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society, 80(1), 85-96. Available at: [Link]
-
ResearchGate. (n.d.). A proposed degradation pathway of zolpidem tartrate. Available at: [Link]
-
Pushpalatha, P. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. ACG Publications. Available at: [Link]
-
Pushpalatha, P. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC - Supporting Information. ACG Publications. Available at: [Link]
-
Malešević, M., et al. (2015). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals. Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation pattern for zolpidem and key degradation products. Available at: [Link]
-
Gholivand, M. B., et al. (2020). Rapid photodegradation and detection of zolpidem over β-SnWO 4 and α-SnWO 4 nanoparticles: optimization and mechanism. PubMed. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
ACS Combinatorial Science. (2019). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available at: [Link]
-
Mercolini, L., et al. (1994). Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Development of stability indicating RP-HPLC method and validation for the estimation of zolpidem tartrate. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available at: [Link]
-
Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Zolpidem. Science Alert. Available at: [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
ResearchGate. (2017). Degradation Pathway. Available at: [Link]
-
Baki, G., & Bajagur, K. M. (2018). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Journal of Pharmaceutical Sciences, 107(10), 2546-2556. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 606-631. Available at: [Link]
-
Liu, D. Q., et al. (1999). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products. Available at: [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
-
Saini, M. S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Marshall, C. M., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2020). Sulfur-Nitrogen Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available at: [Link]
-
NIH. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Handling and safety precautions for 8-Methylimidazo[1,2-a]pyridine hydrochloride
Technical Support Center: 8-Methylimidazo[1,2-a]pyridine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to ensure your experiments are both successful and, most importantly, safe. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter in the lab.
Section 1: Hazard Identification and Initial Assessment
FAQ: What are the primary hazards associated with this compound?
Based on data from related imidazo[1,2-a]pyridine derivatives and pyridine hydrochloride, you should assume the compound presents the following hazards.[2][3][4][5][6][7] Always consult the most recent Safety Data Sheet (SDS) provided by your supplier.
Table 1: Potential GHS Hazard Classifications
| Hazard Class | GHS Statement Code | Description | Primary Concern |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Accidental Ingestion |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct Skin Contact |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Splashes to the Face/Eyes |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of Dust/Aerosol |
This table is a synthesis of data from related compounds; the exact classifications for this compound may vary.[2][4][7]
Causality: The imidazopyridine core is a nitrogen-containing heterocycle, which can interact with biological systems.[8][9] The hydrochloride salt form suggests good water solubility, which can facilitate its absorption into the body.[3][10] Irritation is a common property of many amine salts and heterocyclic compounds.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable. It is the final barrier between you and potential exposure.[11]
FAQ: What is the minimum required PPE for handling this compound?
At a minimum, you must wear:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2] If there is a splash risk, switch to tightly fitting safety goggles.[12][13]
-
Hand Protection: Handle with compatible gloves. Gloves must be inspected prior to use.[1] While nitrile is common, butyl rubber or PVA gloves are often recommended for pyridine-based compounds.[14] Crucially, check the manufacturer's glove compatibility chart. Dispose of contaminated gloves properly after use.[1]
-
Body Protection: A fully-buttoned lab coat. For larger quantities or tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[14]
Troubleshooting: My nitrile gloves feel thin. Are they sufficient?
While nitrile gloves provide a barrier, their breakthrough time and permeation rate vary significantly with the specific chemical. For pyridine and its derivatives, nitrile may not be the most robust option.[14]
-
Expert Insight: The choice of glove material is critical. Thicker gloves are generally more protective, but material compatibility is key.[11] For prolonged handling or in the event of a spill, switching to a more resistant material like butyl rubber is a sound precautionary measure. Always change gloves immediately if you suspect contamination.[11]
Workflow for PPE Selection and Use
Caption: PPE selection and donning workflow.
Section 3: Safe Handling and Storage
Proper technique minimizes exposure and preserves the integrity of the compound.
FAQ: How should I handle the solid compound, for example, during weighing?
Always handle this compound in a well-ventilated area.[15]
-
Best Practice: For weighing or any procedure that could generate dust, use a certified laboratory chemical fume hood.[13][14] This provides containment and protects you from inhaling airborne particles. Avoid forming dust by handling the material gently.[1][12]
FAQ: What are the correct storage conditions?
Store the container tightly closed in a dry, cool, and well-ventilated place.[14][15][16]
-
Expert Insight: The hydrochloride salt form can be hygroscopic (absorbs moisture from the air).[2][3] Moisture can affect the compound's stability and reactivity. Storing it in a desiccator, especially after opening, is a good practice to ensure its quality over time. Keep it segregated from incompatible materials like strong oxidizing agents and strong bases.[4][14]
Troubleshooting: The compound I received is a solid, but my protocol requires it in solution. What solvents are recommended?
-
Experimental Approach: Start with common polar aprotic solvents (e.g., DMSO, DMF) or alcohols (e.g., methanol, ethanol) if your reaction chemistry allows. Always add the solid to the solvent slowly and observe. Gentle heating or sonication may aid dissolution. Document your findings for future reference.
Section 4: Emergency Response and Spill Management
Being prepared for an accident is a critical part of laboratory safety.
FAQ: What should I do in case of accidental contact?
Act immediately. The presence of an emergency eyewash station and safety shower is mandatory where this chemical is used.[14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][2][14] Remove contact lenses if present and easy to do.[2][17] Seek immediate medical attention.[14]
-
Skin Contact: Take off all contaminated clothing immediately.[12] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air.[1][2] If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[14]
FAQ: How do I handle a spill?
The response depends on the size of the spill.
-
Small Spill (can be cleaned up in <10 minutes):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (goggles, lab coat, compatible gloves).[14]
-
Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels.
-
Sweep or scoop up the absorbed material into a suitable, sealable, and labeled container for hazardous waste disposal.[1][2][18]
-
Clean the spill area with soap and water once the material is removed.
-
-
Large Spill:
-
Immediately evacuate the area and alert others.
-
If safe to do so, close the door to the lab.
-
Call your institution's emergency response team or 911.[14] Do not attempt to clean it up yourself.
-
Emergency Spill Response Workflow
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | C8H7ClN2O2 | CID 11715356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. pppmag.com [pppmag.com]
- 12. echemi.com [echemi.com]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. uprm.edu [uprm.edu]
Technical Support Center: Purification of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support guide for 8-Methylimidazo[1,2-a]pyridine hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound?
Understanding potential impurities is the first step toward their effective removal. The nature of these impurities is intrinsically linked to the synthetic route employed. Imidazo[1,2-a]pyridines are synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, and cyclization/condensation pathways.[1][2]
Common Impurity Classes:
-
Unreacted Starting Materials: The most common impurities are often the materials you started with. For a typical synthesis of this scaffold, this would include 2-amino-3-methylpyridine and the carbonyl compound partner (e.g., a derivative of bromoacetaldehyde or a related α-haloketone).
-
Reaction Byproducts: Side reactions can lead to structurally related impurities. For instance, in copper-catalyzed syntheses, homo-coupling of reagents can occur.[1][3] If using nitroolefins, incomplete cyclization or side-products from Michael additions might be present.[3]
-
Residual Catalysts: If your synthesis involves a metal catalyst (e.g., Copper, Palladium, Iron), trace amounts may remain in the crude product.[1][4] While iodine is a cheaper and more eco-friendly option, residual iodine can also contaminate the final product.[1]
-
Solvents: Residual solvents from the reaction or initial workup (e.g., DMF, ethanol, toluene) are common and must be removed.
-
Degradation Products: Imidazo[1,2-a]pyridine derivatives can be susceptible to degradation under harsh acidic or oxidative conditions, leading to opened-ring structures or other artifacts.
Q2: My initial analysis (TLC, ¹H NMR) shows several unknown spots/peaks. What's the logical next step for purification?
When faced with a complex crude product, a systematic approach is essential. The choice of purification strategy depends on the physical properties of your compound and its impurities. For a crystalline solid like a hydrochloride salt, recrystallization is the most powerful and scalable first-line technique.
Below is a decision-making workflow to guide your purification strategy.
Caption: Purification Strategy Decision Workflow.
Troubleshooting Guide: Core Techniques
Q3: Recrystallization isn't working. How do I select the right solvent and troubleshoot common problems?
Recrystallization is governed by solubility principles: the ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[5] For hydrochloride salts, which are polar, protic solvents or polar aprotic solvents are a good starting point.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Data Presentation: Recrystallization Solvent Systems
| Solvent/System | Rationale & Use Case | Troubleshooting Tips |
| Isopropanol (IPA) | A preferred single solvent for many hydrochloride salts.[6] Less hygroscopic than ethanol. | If solubility is too high, add a few drops of a non-polar anti-solvent like diethyl ether or ethyl acetate to the hot solution to induce precipitation.[6] |
| Ethanol (EtOH) | Good solvating power when hot. Readily available. | Can be too good a solvent, leading to low recovery. Use absolute ethanol to avoid introducing excess water. |
| Methanol/Toluene | A useful co-solvent system. The compound dissolves in hot methanol, and toluene is added as an anti-solvent as it cools. | Be cautious with the ratio; adding too much toluene too quickly can cause the product to "oil out." |
| Acetone | Generally, hydrochloride salts have low solubility in acetone, making it a good choice for washing crystals but sometimes a useful co-solvent.[6] | Can be used as an anti-solvent with isopropanol or ethanol. |
Troubleshooting:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Re-heat the solution to redissolve the oil, add slightly more solvent, and allow it to cool more slowly.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may not be saturated enough, or crystallization requires nucleation. Try scratching the inside of the flask with a glass rod below the solvent line. If that fails, add a single "seed" crystal from a previous batch. If no seed crystal is available, try concentrating the solution by boiling off some solvent and re-cooling.
-
Q4: Recrystallization failed to remove a persistent impurity. Is Acid-Base Extraction a viable next step?
Yes. Acid-base extraction is an exceptionally effective technique for separating basic compounds like imidazo[1,2-a]pyridines from non-basic impurities. The strategy relies on switching the compound between its water-soluble salt form and its organic-soluble freebase form.[5][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Scaling Up the Synthesis of 8-Methylimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 8-Methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges encountered during synthesis, particularly during scale-up, providing field-proven insights and troubleshooting solutions. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, making robust and scalable synthetic routes essential.[1]
Synthesis Overview & Core Mechanism
The most common and scalable synthesis of 8-Methylimidazo[1,2-a]pyridine involves the condensation and subsequent cyclization of 2-amino-3-methylpyridine with chloroacetaldehyde. The resulting free base is then converted to its hydrochloride salt to improve its stability, handling, and solubility characteristics.
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-amino-3-methylpyridine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic attack from the endocyclic pyridine nitrogen onto the in-situ formed imine, leading to the fused bicyclic imidazo[1,2-a]pyridine ring system after dehydration.[2]
Caption: Overall synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is chloroacetaldehyde typically used as a 40-50% aqueous solution?
A1: Anhydrous chloroacetaldehyde is highly reactive and prone to polymerization. Using it as an aqueous solution provides better stability and handling. However, the presence of water must be accounted for in the reaction solvent system and during work-up. The quality of this solution is critical; older solutions may have degraded, leading to lower yields.
Q2: What is the primary purpose of converting the free base to the hydrochloride salt?
A2: The hydrochloride salt form offers several advantages for a pharmaceutical intermediate or active ingredient. It is typically a crystalline, non-hygroscopic solid with higher aqueous solubility and improved stability compared to the free base, which can be an oil or low-melting solid. This makes it easier to handle, purify, and formulate.
Q3: Are there alternatives to chloroacetaldehyde?
A3: Yes, α-haloketones, such as bromoacetone or chloroacetone, are frequently used to synthesize substituted imidazo[1,2-a]pyridines.[3] For the specific synthesis of the 8-methyl derivative without substitution at the 2- or 3-position, chloroacetaldehyde or its synthetic equivalents are the most direct reagents.
Q4: What are the most critical parameters to control during the reaction?
A4: The two most critical parameters are temperature and the rate of reagent addition . The initial condensation reaction is often exothermic. Uncontrolled addition of chloroacetaldehyde can cause a rapid temperature spike, leading to the formation of dark, tarry side products and polymerization of the aldehyde.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses common problems encountered during the synthesis. The solutions focus on the underlying chemical principles to empower you to make informed decisions.
Caption: Troubleshooting decision workflow.
Scenario 1: Low or No Product Formation
Q: My reaction has stalled, or the final yield is significantly lower than expected. What should I investigate first?
A: This is a common issue, often related to reagent quality or reaction conditions.
-
Plausible Cause 1: Degraded Chloroacetaldehyde. As mentioned, the aqueous solution is not indefinitely stable. If the reaction fails, the first step is to use a fresh, verified batch of the aldehyde.
-
Plausible Cause 2: Reaction Temperature is Too Low. While controlling the initial exotherm is crucial, the subsequent cyclization and dehydration steps require sufficient thermal energy. If the reaction is run at too low a temperature for too long, it may not proceed to completion. The optimal temperature is often found by refluxing in a solvent like ethanol or isopropanol.
-
Plausible Cause 3: Ineffective Reaction Monitoring. Are you certain the reaction has finished? Relying on a fixed time is unreliable, especially during scale-up. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the 2-amino-3-methylpyridine starting material.
Scenario 2: The Reaction Mixture Turns into a Dark, Intractable Tar
Q: I'm getting a lot of dark-colored impurities and very little desired product. What's causing this?
A: Tar formation is almost always a result of an uncontrolled exotherm or side reactions involving the aldehyde.
-
Plausible Cause 1: Runaway Exotherm. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If chloroacetaldehyde is added too quickly, localized hot spots can form, leading to rapid decomposition and polymerization. Solution: Add the chloroacetaldehyde solution dropwise via an addition funnel, maintaining a consistent internal temperature (e.g., below 25°C) with an ice bath before slowly warming to reflux.
-
Plausible Cause 2: Chloroacetaldehyde Polymerization. This aldehyde can self-polymerize under acidic or basic conditions, especially with heating. Controlled, slow addition ensures it reacts preferentially with the aminopyridine rather than itself.
-
Plausible Cause 3: Inappropriate Solvent. The choice of solvent can influence reaction kinetics and heat transfer. Alcohols like ethanol or isopropanol are common and effective. Using a solvent that is difficult to heat or cool can exacerbate temperature control issues.
Scenario 3: Difficult Product Isolation and Work-up
Q: I'm struggling with the aqueous work-up. I'm seeing emulsions or losing my product to the aqueous layer.
A: The imidazo[1,2-a]pyridine core has a degree of water solubility, which can complicate extraction.
-
Plausible Cause 1: Incorrect pH. Before extraction with an organic solvent (like Dichloromethane or Ethyl Acetate), the reaction mixture must be basified (e.g., with NaHCO₃ or Na₂CO₃) to a pH of ~9-10. This ensures the product is in its free base form, which is significantly less water-soluble.
-
Plausible Cause 2: Emulsion Formation. Emulsions are common when basic aqueous solutions are vigorously mixed with organic solvents. Solution: Add brine (a saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, helping to break the emulsion and "salt out" the organic product, driving it into the organic layer.
-
Plausible Cause 3: Insufficient Extraction. Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than a single large-volume extraction to ensure complete recovery of the product.
Scenario 4: The Final Hydrochloride Salt is Oily, Colored, or Impure
Q: After adding HCl, my product oiled out, or the resulting solid is off-color and fails purity analysis.
A: The purity of the final salt is entirely dependent on the purity of the free base and the crystallization technique.
-
Plausible Cause 1: Impure Free Base. Never proceed to salt formation with impure free base. Any colored impurities or side products from the reaction will be carried over and trapped in the final salt. Solution: Purify the crude free base first. This can be done via column chromatography on silica gel or by a simple recrystallization or distillation if the base is a solid or high-boiling liquid.
-
Plausible Cause 2: Incorrect Solvent for Salt Formation. The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is poorly soluble. Common choices include isopropanol (IPA), ethanol, or diethyl ether. Adding a solution of HCl in IPA to a solution of the free base in IPA is a standard method.
-
Plausible Cause 3: Water Contamination. The presence of water during salt formation can lead to an oily or poorly crystalline product. Ensure your free base and solvent are anhydrous before adding the HCl solution.
-
Plausible Cause 4: Excess HCl. Adding a large excess of HCl can sometimes hinder crystallization. Aim for a stoichiometric amount (1.0 to 1.1 equivalents) of HCl.
Detailed Experimental Protocols
Protocol: Synthesis of 8-Methylimidazo[1,2-a]pyridine (Free Base)
-
Setup: Equip a round-bottom flask (or jacketed reactor for scale-up) with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Reagent Charge: Charge the reactor with 2-amino-3-methylpyridine (1.0 eq). Add a suitable solvent, such as isopropanol (IPA), to create a stirrable slurry (approx. 5-10 mL per gram of aminopyridine).
-
Initial Cooling: Cool the mixture to 10-15°C using an ice bath.
-
Controlled Addition: Slowly add chloroacetaldehyde (45% aq. solution, 1.1 eq) dropwise via the dropping funnel over 1-2 hours. Critically, maintain the internal temperature below 25°C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 82°C for IPA) and hold for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the solvent.
-
Add water and an extraction solvent (e.g., dichloromethane).
-
Carefully adjust the pH of the aqueous layer to 9-10 with a saturated sodium bicarbonate solution.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or solid.
-
-
Purification: Purify the crude free base by silica gel chromatography or recrystallization as needed before proceeding.
Protocol: Formation of this compound
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring. Aim for 1.05 equivalents of HCl.
-
Crystallization: The hydrochloride salt should precipitate as a solid. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum to a constant weight.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Consideration |
| Reagent Addition | Dropping funnel | Metering pump | Precise control of addition rate is critical to manage exotherm. |
| Temp. Control | Ice bath / Heating mantle | Jacketed reactor with chiller/heater | Surface area to volume ratio decreases, requiring active heat transfer. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure homogeneity to avoid localized hot spots and concentration gradients. |
| Isolation | Buchner funnel filtration | Centrifuge or Nutsche filter-dryer | Efficiency and safety of handling large volumes of solids and solvents. |
Safety & Handling
Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.
| Reagent | Key Hazards | Recommended Precautions |
| 2-Amino-3-methylpyridine | Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] | Wear gloves, eye protection, and protective clothing. Avoid inhalation.[5] Wash hands thoroughly after handling.[4] |
| Chloroacetaldehyde (aq.) | Toxic if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. | Handle in a fume hood. Wear acid-resistant gloves, chemical splash goggles, and a face shield. |
| Hydrochloric Acid (HCl) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use with extreme care. Ensure proper ventilation and wear appropriate PPE. |
References
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Available at: [https://www.researchgate.net/publication/357989390_Recent_Advances_in_the_Synthesis_of_Imidazo12-a]pyridines_A_Brief_Review]([Link])
-
2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018). Loba Chemie. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2015). ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis: The Potential of 8-Methylimidazo[1,2-a]pyridine Hydrochloride and its Analogs Against First-Line Tuberculosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered the conventional first-line antitubercular drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—increasingly ineffective. This escalating global health crisis necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. The imidazo[1,2-a]pyridine (IP) class of compounds has surfaced as a particularly promising avenue of research, with several derivatives demonstrating potent activity against both drug-sensitive and resistant Mtb strains.[1][2][3] This guide provides a detailed comparison of the efficacy of representative imidazo[1,2-a]pyridine compounds, with a focus on the structural class of 8-Methylimidazo[1,2-a]pyridine hydrochloride, against the established first-line tuberculosis drugs.
While specific preclinical data for this compound is limited in publicly available literature, this guide will leverage data from closely related and well-studied imidazo[1,2-a]pyridine derivatives to provide a comprehensive and scientifically grounded comparison.
A New Frontier in Antitubercular Action: Targeting Cellular Respiration
A key differentiator of the imidazo[1,2-a]pyridine scaffold is its novel mechanism of action. Unlike the first-line drugs that primarily target cell wall synthesis or RNA polymerase, many IP derivatives, including the clinical candidate Q203, inhibit the cytochrome bc1 complex (QcrB) of the electron transport chain.[4] This inhibition disrupts the bacterium's ability to generate ATP, effectively starving it of energy. This distinct mechanism suggests that IP compounds could be effective against Mtb strains that have developed resistance to current drugs and highlights their potential for use in new combination therapies.
In Vitro Efficacy: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values for representative imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv and multidrug-resistant strains, in comparison to the first-line drugs.
| Compound | Target/Mechanism of Action | MIC against Mtb H37Rv (μg/mL) | MIC against MDR-Mtb (μg/mL) |
| Representative Imidazo[1,2-a]pyridine Analogs (e.g., ND-09759, IPA-6) | QcrB Inhibition (ATP Depletion) | 0.0024 - 0.05[3][5] | 0.07 - 2.2[4] |
| Isoniazid | Mycolic Acid Synthesis Inhibition | 0.03 - 0.06[1] | High-level resistance common |
| Rifampicin | RNA Polymerase Inhibition | 0.12 - 0.25[1] | High-level resistance common |
| Pyrazinamide | Disruption of Membrane Potential | 12.5 - 50 (at acidic pH) | Resistance can develop |
| Ethambutol | Arabinogalactan Synthesis Inhibition | 1.0 - 5.0[1] | Resistance can develop |
The data clearly indicates that select imidazo[1,2-a]pyridine derivatives exhibit exceptional potency, with MIC values in the nanomolar range, often surpassing the in vitro activity of isoniazid and rifampicin against drug-sensitive Mtb.[5] Crucially, these compounds retain significant activity against MDR-Mtb strains, a critical advantage in the current landscape of tuberculosis treatment.[4]
In Vivo Efficacy: Head-to-Head in a Murine Model
While in vitro data is a vital first step, in vivo efficacy in animal models provides a more robust indication of a drug's potential. A study on the imidazo[1,2-a]pyridine derivative, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759), in a mouse model of tuberculosis infection demonstrated compelling results.
In this model, mice infected with M. tuberculosis were treated with ND-09759, isoniazid (INH), or rifampicin (RMP). The study found that treatment with ND-09759 significantly reduced the bacterial burden in the lungs and spleens of infected mice, with an efficacy equivalent to that of both isoniazid and rifampicin.[5][6] Furthermore, combination therapy of ND-09759 with either isoniazid or rifampicin showed a trend towards slightly higher efficacy, suggesting a potential for synergistic or additive effects.[5][6]
These findings are highly significant as they provide direct evidence that a representative of the imidazo[1,2-a]pyridine class can match the in vivo performance of the most potent first-line antitubercular drugs.
Safety and Toxicity Profile
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a drug-free control (inoculum only) and a media-only control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well (except the media-only control).
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A blue color indicates inhibition, while a pink color indicates growth. The MIC is the lowest concentration of the compound that remains blue.
-
In Vivo Efficacy Murine Model Workflow
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising and clinically relevant class of compounds in the fight against tuberculosis. Their novel mechanism of action, potent in vitro activity against both drug-sensitive and multidrug-resistant strains, and demonstrated in vivo efficacy equivalent to first-line drugs in a murine model, collectively underscore their potential to address the shortcomings of current therapeutic regimens. While further research, including comprehensive safety and toxicological profiling of specific candidates like this compound, is essential, the imidazo[1,2-a]pyridines have undoubtedly emerged as a beacon of hope in the quest for new and effective treatments for this devastating global disease.
References
-
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Moraski, G. C., et al. (2011). Advent of imidazo[1, 2-a]pyridine-3-carboxamides with potent multi-and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(5), 341-345. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 8-Methylimidazo[1,2-a]pyridine hydrochloride
Introduction: The Imperative of Selectivity in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties[1][2][3][4][5]. This versatility, however, underscores a critical challenge in drug development: ensuring target selectivity. A compound's interaction with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicity or diminished efficacy. Therefore, a rigorous cross-reactivity profiling of any new chemical entity is not merely a regulatory requirement but a fundamental step in building a robust safety and efficacy profile.
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 8-Methylimidazo[1,2-a]pyridine hydrochloride. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and discuss the interpretation of comparative data. Our approach is grounded in the principles of thorough, multi-faceted analysis to build a comprehensive understanding of the compound's selectivity.
Comparative Compound Selection: Establishing a Baseline for Selectivity
To contextualize the cross-reactivity profile of this compound, a carefully selected panel of comparator compounds is essential. The choice of these compounds should be driven by both structural similarity and functional class.
Table 1: Proposed Comparator Compounds
| Compound Class | Rationale for Inclusion |
| Structurally-Related Imidazo[1,2-a]pyridines | To assess the impact of minor structural modifications on selectivity. Examples could include derivatives with different substitutions on the imidazole or pyridine rings.[6][7][8] |
| Broad-Spectrum Kinase Inhibitor (e.g., Staurosporine) | To serve as a positive control for promiscuous kinase binding and to benchmark the relative selectivity of the test compound. |
| Clinically-Approved Kinase Inhibitor (e.g., Dasatinib) | To compare the selectivity profile against a known drug with a well-characterized cross-reactivity landscape.[9] |
| Inactive Structural Analog | A structurally similar molecule with no known biological activity, to serve as a negative control in cellular assays. |
Experimental Design for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach combining biochemical, cellular, and computational methods is crucial for a thorough assessment of cross-reactivity.
Figure 1: Experimental workflow for cross-reactivity profiling.
Biochemical Profiling: Kinase Panel Screening
Given that many imidazo[1,2-a]pyridine derivatives exhibit activity as kinase inhibitors, a broad kinase panel screen is a logical first step.[10][11] This provides a global view of the compound's interactions across the human kinome.
This protocol is adapted from widely used luminescence-based assays that measure ATP depletion as an indicator of kinase activity.[12][13][14][15]
Objective: To determine the inhibitory effect of this compound on a large panel of protein kinases.
Materials:
-
Purified, active kinases (commercial panel)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Test compound and comparators
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[12][13]
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a dilution series to be used for the assay.
-
Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and kinase buffer. b. Add the test compound or control vehicle (DMSO) to the appropriate wells. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for each kinase). d. Incubate the reaction at room temperature for the specified time for each kinase.
-
Signal Detection: a. Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. b. Incubate for 10 minutes to allow the signal to stabilize. c. Measure the luminescence using a plate reader. The signal intensity is inversely proportional to kinase activity.[14]
-
Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration relative to the vehicle control.
Follow-up Dose-Response Studies: For any "hits" identified in the primary screen (typically >50% inhibition at a single concentration), perform follow-up assays with a 10-point dose-response curve to determine the IC50 value.
Cellular Profiling: Assessing Effects in a Biological Context
Cell-based assays are critical for understanding how a compound's biochemical activity translates into a cellular response and for identifying potential off-target effects that may not be apparent in purified enzyme assays.[16][17][18][19]
Objective: To assess the cytotoxic or anti-proliferative effects of this compound across a diverse panel of human cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., NCI-60)
-
Appropriate cell culture media and supplements
-
Test compound and comparators
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Clear-bottom, white-walled 96-well plates
-
Multichannel pipette and incubator
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound, comparators, and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: a. Add the cell viability reagent to each well. b. Incubate according to the manufacturer's instructions to allow for cell lysis and generation of a luminescent signal proportional to the amount of ATP present. c. Measure luminescence.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Data Presentation and Interpretation
The data generated from these assays should be presented in a clear and comparative format to facilitate interpretation.
Table 2: Illustrative Kinase Profiling Data for this compound
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| Primary Target (Hypothetical) | 95% | 15 |
| Off-Target Kinase 1 | 78% | 250 |
| Off-Target Kinase 2 | 55% | 1,200 |
| Majority of Kinome Panel | <10% | >10,000 |
Table 3: Comparative Cell Viability Data (GI50 in µM)
| Cell Line | 8-Methylimidazo[1,2-a]pyridine HCl | Comparator A | Staurosporine |
| Breast Cancer (MCF7) | 2.5 | 5.1 | 0.01 |
| Lung Cancer (A549) | 3.1 | 6.8 | 0.02 |
| Colon Cancer (HT29) | >10 | >10 | 0.015 |
| Normal Fibroblast (IMR-90) | >10 | >10 | 0.05 |
Trustworthiness and Self-Validating Systems
The integrity of these comparative guides rests on robust experimental design. Each protocol should include:
-
Positive and Negative Controls: As outlined in the comparator compound selection.
-
Assay Performance Metrics: For biochemical assays, Z' factor calculations should be performed to ensure the assay is robust and suitable for high-throughput screening.
-
Orthogonal Assays: When possible, hits from a primary screen (e.g., an ATP depletion assay) should be confirmed with an orthogonal method, such as a competitive binding assay, which measures the direct interaction of the compound with the kinase.[20][21][22][23]
Conclusion: A Holistic View of Selectivity
The cross-reactivity profiling of a novel compound like this compound is a multifaceted endeavor. By systematically comparing its activity against related compounds and established drugs in both biochemical and cellular contexts, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for identifying promising lead candidates, mitigating potential safety liabilities early in development, and ultimately, increasing the probability of success in the clinic. Adherence to rigorous, well-controlled experimental protocols, as outlined in this guide, is paramount to generating reliable and interpretable data.
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Head-to-head comparison of 8-Methylimidazo[1,2-a]pyridine hydrochloride and zolpidem
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of sedative-hypnotic drug discovery, a nuanced understanding of existing therapeutic agents is paramount for the development of next-generation compounds with improved efficacy and safety profiles. This guide provides a detailed head-to-head comparison of two prominent nonbenzodiazepine hypnotics, zolpidem and zaleplon. While both are colloquially known as "Z-drugs," their subtle yet significant differences in pharmacology, pharmacokinetics, and clinical effects offer valuable insights for researchers in neuropharmacology and medicinal chemistry.
Introduction: The Quest for Selective Hypnotics
The development of sedative-hypnotics has evolved from broad-acting barbiturates to more targeted benzodiazepines and, subsequently, the nonbenzodiazepine Z-drugs. The primary therapeutic target for these agents is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Zolpidem and zaleplon represent a significant advancement in this field, offering a more selective mechanism of action compared to older hypnotics, which promised a reduction in undesirable side effects such as next-day drowsiness, tolerance, and dependence. This guide will dissect the molecular and clinical characteristics of these two compounds, providing a robust framework for their evaluation in a research context.
Mechanism of Action: A Tale of Two Receptor Affinities
Both zolpidem and zaleplon exert their sedative effects by acting as positive allosteric modulators of the GABA-A receptor.[1][2] They bind to the benzodiazepine site, a specific allosteric site on the receptor complex, which enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and ultimately, a decrease in neuronal excitability.[2]
The key distinction between zolpidem and zaleplon lies in their differential affinity for the various subtypes of the GABA-A receptor, which are defined by their alpha (α) subunit composition. Zolpidem, an imidazopyridine, exhibits a high affinity for GABA-A receptors containing the α1 subunit, which is densely expressed in brain regions associated with sleep regulation.[3] It has a lower affinity for receptors with α2 and α3 subunits and negligible affinity for those with α5 subunits.[3] This selectivity for the α1 subunit is thought to be responsible for its potent hypnotic effects with weaker anxiolytic and muscle relaxant properties.[3]
Zaleplon, a pyrazolopyrimidine, also shows a preferential affinity for the α1 subunit-containing GABA-A receptors.[1][4] However, its selectivity is not as pronounced as that of zolpidem, and it retains some activity at α2 and α3 subunit-containing receptors.[1] This broader, yet still α1-preferring, binding profile contributes to its hypnotic effects.[1]
Figure 1: Mechanism of action of Zolpidem and Zaleplon at the GABA-A receptor.
Pharmacokinetic Profile: The Defining Difference
The most significant divergence between zolpidem and zaleplon, and a critical factor in their clinical application and research, is their pharmacokinetic profiles.
| Parameter | Zolpidem | Zaleplon |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | ~1 hour |
| Elimination Half-life (t½) | ~2.4 hours | ~1 hour |
| Metabolism | Primarily by CYP3A4, CYP2C9, CYP1A2 | Primarily by aldehyde oxidase, with a minor contribution from CYP3A4 |
Data compiled from multiple sources.[3][5]
Zaleplon's ultra-short half-life of approximately one hour means it is rapidly absorbed and eliminated from the body.[2][5] This characteristic makes it highly effective for sleep-onset insomnia, as it induces sleep quickly but does not have a prolonged effect that could lead to next-day sedation.[3][5] Conversely, zolpidem's longer half-life of around 2.4 hours allows it to not only initiate sleep but also help maintain it, making it suitable for both sleep-onset and sleep-maintenance insomnia.[3][5]
Head-to-Head Efficacy and Safety Comparison
Direct comparative clinical trials have provided valuable data on the relative performance of zolpidem and zaleplon.
Efficacy
| Efficacy Parameter | Zolpidem (10 mg) | Zaleplon (10 mg) |
| Sleep Latency Reduction | Significant reduction | Significant reduction, some studies suggest a marginally greater but not statistically significant reduction compared to zolpidem |
| Total Sleep Time | Clinically significant increase | Modest increase, generally less than zolpidem |
| Wake After Sleep Onset (WASO) | Reduction | Minimal effect |
Data from comparative clinical studies.[5][6]
In a randomized, double-blind study, both zaleplon 10 mg and zolpidem 10 mg significantly decreased sleep latency from baseline over a two-week period.[6] While patients receiving zaleplon showed a marginally greater reduction in sleep latency, the difference was not statistically significant.[6] Another study noted that the reduction in sleep latency with 10 mg of zaleplon is equivalent to that of 10 mg of zolpidem.[7] However, due to its shorter half-life, zaleplon is less effective at maintaining sleep throughout the night compared to zolpidem.[5]
Safety and Tolerability
| Safety Parameter | Zolpidem | Zaleplon |
| Next-Day Residual Effects | Possible, especially at higher doses or with middle-of-the-night administration | Minimal to none at recommended doses |
| Rebound Insomnia | Evidence of rebound effects upon discontinuation in some studies | No significant evidence of rebound insomnia |
| Common Adverse Events | Drowsiness, dizziness, headache | Headache, asthenia, somnolence |
Data from comparative safety analyses.[5][7]
The distinct pharmacokinetic profiles of the two drugs directly impact their safety, particularly concerning next-day residual effects. Studies have shown that zolpidem can cause significant residual effects on psychomotor performance and memory up to 5 hours after nocturnal administration.[7] In contrast, zaleplon has been demonstrated to be free of residual hypnotic or sedative effects, even when administered as little as 2 hours before waking.[7] This makes zaleplon a potentially safer option for individuals who may need to wake up and be alert during the night or early in the morning.[8]
Experimental Protocols for Preclinical Evaluation
For researchers aiming to characterize novel sedative-hypnotic compounds, replicating and adapting established experimental protocols is crucial. Below are outlines for key in vitro and in vivo assays.
In Vitro: GABA-A Receptor Binding Assay
This assay determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-A receptor benzodiazepine site.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum) known to be rich in GABA-A receptors.
-
Radioligand Binding: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand that binds with high affinity to the benzodiazepine site (e.g., [³H]flunitrazepam).
-
Competitive Displacement: Add increasing concentrations of the test compound (e.g., zolpidem, zaleplon, or a novel molecule) to the incubation mixture.
-
Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
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A Researcher's Guide to Validating Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 8-Methylimidazo[1,2-a]pyridine hydrochloride
In the landscape of modern drug discovery and chemical biology, the identification and validation of a small molecule's biological target are paramount. This crucial step provides the mechanistic underpinning for a compound's therapeutic efficacy and potential toxicities.[1] The imidazo[1,2-a]pyridine scaffold represents a "privileged" chemical structure, with derivatives demonstrating a wide array of biological activities, including anti-infective, anti-cancer, and neurological effects.[2][3][4][5][6] A representative of this class, 8-Methylimidazo[1,2-a]pyridine hydrochloride, serves as an exemplary case for exploring the multifaceted process of target engagement validation.
This guide provides an in-depth comparison of contemporary methodologies for confirming the direct interaction between a small molecule and its protein target within a biological system. We will move beyond a simple listing of techniques, instead delving into the strategic application and causal reasoning behind experimental choices, empowering researchers to design robust and self-validating workflows.
The Imperative of Target Engagement Validation
Before committing significant resources to lead optimization and clinical development, it is essential to unequivocally demonstrate that a bioactive compound interacts with its intended target in a relevant biological context, such as living cells or tissues.[7][8] This process, known as target engagement, serves two primary purposes: it validates the biological hypothesis that modulating the target will produce a therapeutic effect, and it confirms that the compound is indeed responsible for the observed phenotype through its interaction with the target.[8] A failure to rigorously establish target engagement early in the discovery pipeline is a significant contributor to the high attrition rates of drug candidates in later stages.[8]
A Comparative Overview of Target Engagement Methodologies
The modern researcher has a diverse toolkit for assessing target engagement, each with its own set of strengths and limitations. The choice of method often depends on the nature of the target, the affinity of the interaction, and the experimental system. Here, we compare several key label-free and probe-based approaches.
| Methodology | Principle | Advantages | Limitations | Typical Affinity Range |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes a target protein against thermal denaturation.[9][10][11] | Label-free; applicable in cells and tissues; reflects physiological conditions.[10][11] | Not suitable for all proteins (e.g., membrane proteins); indirect measurement of binding.[12] | nM to µM |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects a target protein from proteolytic degradation.[13][14][15][16] | Label-free; uses native small molecules; applicable to complex lysates.[15][16] | Requires careful optimization of proteolysis; may not work for all protein-ligand interactions.[13] | nM to µM |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[17][18] | Real-time kinetics (kon, koff); high sensitivity; label-free.[17][19] | Requires purified protein; immobilization can affect protein activity; mass transport limitations for small molecules.[20] | pM to mM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event to determine thermodynamic parameters.[21][22][23] | Gold standard for thermodynamics (ΔH, ΔS); label-free; solution-based.[22][23] | Requires large amounts of purified protein and compound; low throughput.[23] | nM to µM |
| Photo-Affinity Labeling (PAL) | A photo-reactive group on a modified compound covalently crosslinks to the target upon UV irradiation.[24][25][26][27] | Covalently captures the interaction; can identify binding sites; applicable in living systems.[24][26] | Requires chemical modification of the compound; potential for non-specific labeling.[28] | Dependent on probe design |
Experimental Workflows and Protocols
To illustrate the practical application of these techniques, we present detailed, step-by-step protocols for three complementary methods: CETSA for in-cell validation, DARTS for target identification in lysates, and SPR for in-vitro kinetic analysis.
Workflow for Target Engagement Validation
The following diagram illustrates a logical workflow for a researcher starting with a novel bioactive compound like this compound.
Caption: A hypothetical signaling pathway modulated by a small molecule inhibitor.
Conclusion
Validating the target engagement of a novel compound like this compound is a non-trivial but essential undertaking in drug discovery. There is no single "best" method; rather, a strategic and orthogonal approach is required to build a compelling case for a specific molecular mechanism of action. By combining in-cell methods like CETSA to confirm physiological interaction, with target identification techniques like DARTS, and finally characterizing the binding with in-vitro biophysical methods such as SPR or ITC, researchers can establish a high degree of confidence in their findings. This integrated approach, grounded in a thorough understanding of the principles and limitations of each technique, is fundamental to translating a promising bioactive molecule into a validated chemical probe or a potential therapeutic agent.
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Navigating the Synthesis of Imidazo[1,2-a]pyridines: A Guide to the Reproducible Preparation of 8-Methylimidazo[1,2-a]pyridine Hydrochloride and Its Analogs
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Quest for Reproducibility
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Molecules incorporating this structure have demonstrated a wide array of biological activities, including anti-inflammatory, anti-tuberculosis, and anti-ulcer properties.[3][4][5] Prominent examples of commercial drugs with this core include Zolpidem, Alpidem, and Olprinone.[5]
This guide focuses on the reproducible synthesis of 8-Methylimidazo[1,2-a]pyridine hydrochloride, a member of this important class of compounds. It is important to note that while the 8-methyl isomer is of interest, a closely related and more readily available analog is 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (CAS 173159-45-0).[6] This guide will address the synthesis of the target molecule, drawing upon established methodologies for the broader imidazo[1,2-a]pyridine family to ensure a robust and reproducible protocol. We will also explore alternative synthetic strategies, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
The Classical Approach: A Proposed Protocol for Reproducible Synthesis
The most common and well-established method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-haloketone.[7][8] Based on this, a reliable synthesis of this compound can be proposed.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step sequence starting from 2-amino-3-methylpyridine and chloroacetone. The initial reaction forms the imidazo[1,2-a]pyridine ring, followed by salt formation with hydrochloric acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-amino-3-methylpyridine (CAS 1603-40-3)[9]
-
Chloroacetone (stabilized)
-
Absolute Ethanol
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Cyclocondensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in absolute ethanol.
-
Add chloroacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methylimidazo[1,2-a]pyridine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified 8-Methylimidazo[1,2-a]pyridine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate of this compound should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Expected Characterization Data
For a successful and reproducible synthesis, the final product must be thoroughly characterized. Based on the structure of this compound and data from analogous compounds, the following spectral data are expected:
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A singlet for the methyl group on the pyridine ring (around δ 2.4-2.6 ppm) and a singlet for the methyl group on the imidazole ring. The proton on the imidazole ring (C7-H) would likely appear as a singlet in the aromatic region.[10][11] |
| ¹³C NMR | Resonances for the aromatic carbons in the range of δ 110-150 ppm. Signals for the two methyl carbons would be expected in the aliphatic region (around δ 15-25 ppm).[10][11] |
| Mass Spec (ESI+) | The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺. |
| Melting Point | A sharp and reproducible melting point is indicative of high purity. This should be determined and reported for the final hydrochloride salt. |
Comparative Analysis of Alternative Synthetic Routes
While the classical approach is reliable, several alternative methods for the synthesis of the imidazo[1,2-a]pyridine scaffold have been developed, offering potential advantages in terms of efficiency, environmental impact, and substrate scope.[7][12]
Caption: Comparison of synthetic strategies for the imidazo[1,2-a]pyridine scaffold.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields.[13]
-
Advantages: Rapid heating, uniform reaction conditions, and often higher yields compared to conventional heating.
-
Considerations: Requires specialized microwave synthesis equipment. Optimization of reaction parameters (temperature, time, power) is crucial for reproducibility.
Green Chemistry Approaches
In recent years, there has been a strong emphasis on developing more environmentally friendly synthetic methods. For imidazo[1,2-a]pyridines, this has included the use of greener solvents (e.g., water, ionic liquids) and catalyst-free or metal-free reaction conditions.[8]
-
Advantages: Reduced environmental impact, potentially safer reaction conditions.
-
Considerations: Reaction rates may be slower, and yields might be lower compared to traditional methods. The choice of a "green" solvent must be compatible with the reactants.
Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, offer a highly efficient route to complex molecules in a single step.[11][14] These reactions typically involve the combination of three or more starting materials to generate a product that contains portions of all the reactants.
-
Advantages: High atom economy, operational simplicity, and the ability to rapidly generate libraries of diverse compounds.
-
Considerations: The scope of the reaction can be sensitive to the specific combination of starting materials. Optimization of reaction conditions is critical for achieving good yields and purity.
Ensuring Reproducibility: Best Practices
Regardless of the chosen synthetic route, adherence to best practices is paramount for ensuring the reproducibility of the experimental data.
-
Purity of Starting Materials: Use high-purity, well-characterized starting materials. The presence of impurities can significantly impact reaction outcomes.
-
Strict Control of Reaction Parameters: Precisely control temperature, reaction time, stoichiometry, and solvent purity.
-
Thorough Product Characterization: Comprehensive characterization of the final product using multiple analytical techniques (NMR, MS, elemental analysis, etc.) is essential to confirm its identity and purity.
-
Detailed Record Keeping: Maintain meticulous records of all experimental procedures, observations, and analytical data.
Conclusion
The synthesis of this compound and its analogs can be achieved through a variety of methods, each with its own set of advantages and considerations. The classical condensation reaction provides a reliable and well-understood route, while modern techniques such as microwave-assisted synthesis and multicomponent reactions offer opportunities for increased efficiency and diversity. By following the detailed protocols and best practices outlined in this guide, researchers can enhance the reproducibility of their synthetic efforts and contribute to the growing body of knowledge surrounding this important class of bioactive molecules.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Methylimidazo[1,2-a]pyridine hydrochloride
This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 8-Methylimidazo[1,2-a]pyridine hydrochloride. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] While comprehensive toxicological data for this specific compound is not fully available, its structural similarity to other imidazopyridine derivatives and the parent pyridine molecule necessitates a rigorous and cautious approach to handling.[2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.
Hazard Assessment and GHS Classification
Based on data from structurally related imidazo[1,2-a]pyridine compounds, this compound should be handled as a substance with the following potential hazards.
Potential GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4][7]
The parent compound, pyridine, is also classified as a highly flammable liquid and a suspected human carcinogen.[8] Therefore, all handling procedures must be designed to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[9]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. This begins with engineering controls and is supplemented by carefully selected personal gear.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially when handling the solid powder or preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][9] This is your primary defense. The fume hood contains aerosols and vapors, preventing inhalation, which is a key risk as this class of compounds can cause respiratory irritation.[10]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4][5]
-
Minimum Requirement: At all times, wear chemical safety glasses with side-shields conforming to EN166 or NIOSH standards.[2]
-
Splash Hazard: When there is a potential for splashing—such as when transferring solutions or during quenching procedures—upgrade to chemical safety goggles.[11] For larger volume work, the use of a full face shield in conjunction with safety goggles is best practice to protect the entire face.[11] An emergency eyewash station must be accessible within a 10-second travel distance.[8]
Hand Protection: A Critical Choice
Skin contact is a significant risk, as related compounds are known skin irritants.[4][5] The choice of glove material is therefore one of the most critical safety decisions.
-
Glove Material: For the parent compound, pyridine, nitrile gloves are not recommended due to poor resistance.[8] Butyl rubber or polyvinyl alcohol (PVA) gloves are specified as offering better protection.[8] Given this, it is imperative to select gloves with proven resistance to this chemical class. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Inspection: Before every use, gloves must be inspected for any signs of damage, such as punctures or tears.[12] A simple inflation test (trapping air inside and squeezing) can help identify pinholes.
-
Proper Technique: Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves as hazardous waste immediately after use and wash hands thoroughly with soap and water.[2][12]
Body Protection
A fully-buttoned, long-sleeved lab coat must be worn to protect against incidental contact and small splashes.[8] For procedures with a higher risk of significant splashes, consider the use of a chemically resistant apron or disposable coveralls.[11]
Respiratory Protection
When engineering controls like a fume hood cannot be used or during a significant spill, respiratory protection is required.[2]
-
For Nuisance Dust: If handling the powder outside of a fume hood is unavoidable, a P95 (US) or P1 (EU) particle respirator may be used for nuisance exposures.[2]
-
For Higher Level Protection: For more significant potential exposures, such as cleaning a large spill, higher-level protection like a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary.[2]
-
Program Requirement: Use of a respirator requires that the individual be medically cleared, fit-tested, and enrolled in a formal respiratory protection program.[8]
Procedural Workflow for Safe Handling
This section provides a step-by-step methodology for safely handling this compound, from initial preparation to final disposal.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol
-
Pre-Handling Checks: Before bringing the chemical into the work area, verify that the chemical fume hood is on and functioning correctly. Confirm the location of the nearest emergency eyewash, safety shower, and spill kit.[8] Ensure a designated, properly labeled hazardous waste container is ready.[8]
-
Donning PPE: Don your PPE in the following order: lab coat, eye protection (goggles), and finally, gloves. Ensure the lab coat is fully buttoned and glove cuffs are pulled over the sleeves of the lab coat.
-
Handling the Compound: Perform all work inside the fume hood with the sash at the lowest practical height.[9] When weighing the solid, do so on weighing paper or in a tared container to minimize dust generation.[10] If preparing a solution, add the solid to the solvent slowly. Keep all containers tightly closed when not in use.[9]
-
Post-Handling Decontamination: Once the experimental work is complete, decontaminate the work surface within the fume hood using an appropriate cleaning solvent and wipes. Place all contaminated wipes into the designated hazardous waste container.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order it was put on, being careful to avoid touching your skin with the exterior of contaminated items. Remove gloves first using the proper technique, followed by the lab coat.[2]
-
Personal Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[10]
Emergency Procedures and Waste Disposal
Spill Management
-
Minor Spill (inside fume hood): If a small amount of solid or solution is spilled inside the fume hood, use an appropriate absorbent material to clean it up. Place all contaminated materials in the sealed hazardous waste container.
-
Major Spill: In the event of a large spill, especially outside of a fume hood, evacuate the immediate area and secure it to prevent entry.[8] Alert your laboratory supervisor and contact your institution's Environmental Health & Safety (EH&S) department immediately.[8] Do not attempt to clean it up unless you are trained and equipped to do so.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Waste Disposal Plan
All waste containing this compound, including contaminated gloves, wipes, and excess chemical, must be treated as hazardous waste.
-
Collect all waste in a compatible, airtight, and clearly labeled container.[8]
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizers and acids.[8]
-
Arrange for disposal through a licensed professional waste disposal service.[2][12] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[2]
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Goggles | Butyl Rubber/PVA Gloves | Lab Coat (fully buttoned) | Not required inside a fume hood. P95 respirator if outside. |
| Preparing Solutions | Chemical Goggles | Butyl Rubber/PVA Gloves | Lab Coat (fully buttoned) | Not required inside a fume hood. |
| Running Reactions | Chemical Goggles, Face Shield (if splash risk) | Butyl Rubber/PVA Gloves | Lab Coat (fully buttoned) | Not required inside a fume hood. |
| Cleaning Spills | Chemical Goggles, Face Shield | Butyl Rubber/PVA Gloves (double-gloving recommended) | Chemical-resistant Apron or Coveralls | Required. Type depends on spill size (e.g., OV/AG/P99). |
References
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
- Capot Chemical Co., Ltd. (2019). C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)
- Apollo Scientific. (2022).
- BenchChem. (2025). Personal protective equipment for handling 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.
- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ChemicalBook. (n.d.). 8-Methyl-iMidazo[1,2-a]pyridine hydrochloride.
- ChemicalBook. (2025).
- Santa Cruz Biotechnology, Inc. (2021).
- Fisher Scientific. (n.d.). Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, 97%, Thermo Scientific.
- Apollo Scientific. (2023).
- Venkatakrishna-Bhatt, H., Shah, M. P., & Kashyap, S. K. (1975). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Toxicology, 4(2), 165-9.
- Valdovinos-Torres, H., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Drug and Chemical Toxicology.
- Safe Work Australia. (n.d.).
- ChemicalBook. (2025).
- ResearchGate. (2022).
- BLDpharm. (n.d.). 88751-03-5|8-Methylimidazo[1,2-a]pyridine-2-carboxamide.
- Carl ROTH. (n.d.).
- CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade.
- ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. capotchem.cn [capotchem.cn]
- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | C8H7ClN2O2 | CID 11715356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. americanchemistry.com [americanchemistry.com]
- 12. uprm.edu [uprm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
